molecular formula C7H14S B6154326 3-cyclobutylpropane-1-thiol CAS No. 1894861-58-5

3-cyclobutylpropane-1-thiol

Cat. No.: B6154326
CAS No.: 1894861-58-5
M. Wt: 130.3
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Description

Contextualization within Thiol Chemistry Research

Thiols, the sulfur analogues of alcohols, have a rich history in chemistry, initially recognized for their strong and often unpleasant odors. ru.nlguidechem.com Early research focused on their fundamental reactivity, such as their propensity for oxidation to form disulfides and their role as potent nucleophiles. ru.nl A significant milestone in thiol chemistry was the discovery of their ability to form highly ordered self-assembled monolayers (SAMs) on gold surfaces, a finding that has since become a cornerstone of nanoscience and surface chemistry. Over the decades, the understanding of thiol reactivity has expanded to include their participation in a variety of powerful transformations, including the thiol-ene "click" reaction, which provides a highly efficient method for forming carbon-sulfur bonds. researchgate.netpolito.itrsc.org

In modern chemical science, organosulfur compounds are of paramount importance. They are integral to numerous biologically active molecules, including essential amino acids like cysteine, and are found in a significant portion of pharmaceuticals. nih.govlifechemicals.com The unique electronic properties of sulfur allow it to participate in a wide range of chemical transformations, making organosulfur compounds versatile building blocks in organic synthesis. rsc.orgresearchgate.net Their applications extend to materials science, where they are used in the development of advanced polymers and functional materials. researchgate.netlifechemicals.com The thiol group, in particular, is prized for its ability to mediate "click" chemistry reactions, enabling the rapid and efficient construction of complex molecular architectures. polito.itrsc.org

Significance of Cyclobutyl Moieties in Molecular Design and Strain Theory

The cyclobutane (B1203170) ring is a four-membered carbocycle characterized by significant ring strain. This strain arises from the deviation of its internal bond angles (approximately 88°) from the ideal 109.5° of a tetrahedral carbon. nih.gov To alleviate some of this strain, cyclobutane adopts a non-planar, puckered or "butterfly" conformation. nih.gov This puckered structure is in dynamic equilibrium, with the ring rapidly inverting. The carbon-carbon bonds within the cyclobutane ring are notably longer than those in unstrained alkanes, a direct consequence of the inherent ring strain. ru.nl

The strained nature of the cyclobutyl ring can influence the properties and reactivity of adjacent functional groups. It can act as a rigid scaffold, holding appended groups in specific three-dimensional orientations, a property increasingly exploited in medicinal chemistry to enhance the metabolic stability and conformational rigidity of drug candidates. ru.nlnih.govlifechemicals.comnih.govrsc.org The electronic properties of the cyclobutyl group can also impact neighboring functionalities, although it does not disturb the electronic properties of a molecule as significantly as a double bond or a cyclopropane (B1198618) ring. lifechemicals.com

Scope and Academic Relevance of 3-Cyclobutylpropane-1-thiol Research

While specific research on this compound is not extensively documented, its academic relevance can be inferred from the combined properties of its constituent functional groups. The presence of a terminal thiol group makes it a prime candidate for surface functionalization, particularly for the formation of self-assembled monolayers on gold and other metal surfaces. The cyclobutyl moiety in such a monolayer would introduce a unique, three-dimensional, and strained component at the interface, potentially influencing packing density and surface properties.

Furthermore, this compound is a valuable building block for organic synthesis. It can participate in thiol-ene reactions, where the cyclobutyl group could modulate the reactivity or confer specific physical properties to the resulting thioether. researchgate.netpolito.it In the context of medicinal chemistry, this compound could serve as a novel fragment for drug discovery, combining the metabolic stability offered by the cyclobutyl ring with the versatile reactivity of the thiol group, which can act as a hydrogen bond donor or a nucleophile. ru.nlnih.govnih.gov

Predicted Physicochemical and Spectroscopic Data

Given the limited availability of experimental data for this compound, the following tables present predicted physicochemical properties and spectroscopic data. These predictions are based on computational models and data from analogous compounds.

Predicted Physicochemical Properties

PropertyPredicted ValueSource/Method
Molecular FormulaC7H14S-
Molecular Weight130.25 g/mol-
Boiling Point~170-180 °CEstimated based on 1-heptanethiol (B157337) guidechem.comnih.govstenutz.eumerckmillipore.com
Density~0.84-0.86 g/mLEstimated based on analogous C7 thiols nih.gov
CAS Number1894861-58-5-

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.52q2H-CH₂-SH
~2.05m1HCyclobutyl CH
~1.80-1.95m4HCyclobutyl CH₂
~1.60-1.75m2HCyclobutyl CH₂
~1.55m2H-CH₂-CH₂-SH
~1.45m2HCyclobutyl-CH₂-
~1.33t1H-SH

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (ppm)Assignment
~39.5Cyclobutyl CH
~35.0Cyclobutyl-CH₂-
~32.5-CH₂-CH₂-SH
~29.0Cyclobutyl CH₂
~25.0-CH₂-SH
~18.5Cyclobutyl CH₂

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration
2950-2850StrongC-H stretch (alkyl)
2550-2600WeakS-H stretch
1470-1440MediumCH₂ bend
~900MediumCyclobutane ring deformation

Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
130[M]⁺ (Molecular Ion)
97[M - SH]⁺
75[C₄H₇-CH₂]⁺
55[C₄H₇]⁺ (Cyclobutyl)

Rationale for Investigating a Cyclobutyl-Substituted Alkanethiol

The scientific interest in an alkanethiol bearing a cyclobutyl group stems from the unique structural and physical properties of the cyclobutane ring. Unlike its larger cycloalkane counterparts (cyclopentane and cyclohexane), cyclobutane possesses significant ring strain. This inherent strain influences the bond angles and conformational flexibility of the entire molecule. When incorporated into an alkanethiol and self-assembled onto a substrate, the cyclobutyl group is expected to introduce distinct steric interactions that differ from those of linear or other alicyclic alkanethiols. researchgate.netresearchgate.net

This structural perturbation is hypothesized to affect several key properties of the resulting self-assembled monolayer. The packing density, molecular orientation (tilt angle), and lattice structure of the SAM could be significantly altered. researchgate.netresearchgate.net These structural changes, in turn, can modulate the physical and chemical properties of the surface, such as wettability, adhesion, and thermal stability. mdpi.com Therefore, studying a molecule like this compound provides a valuable opportunity to understand how precisely engineered strain and steric bulk at the molecular level can be used to control the macroscopic properties of advanced materials.

Overview of Anticipated Research Trajectories for the Compound

Given the foundational role of alkanethiols in surface science, the research trajectories for this compound are projected to be rich and varied. A primary avenue of investigation would involve the formation and detailed characterization of its self-assembled monolayers on gold surfaces. osti.govresearchgate.net Techniques such as scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and contact angle goniometry would be employed to elucidate the molecular packing, surface coverage, and ordering of these SAMs. nih.govdiva-portal.org A key objective would be to compare these findings with data from linear alkanethiols and those with other cyclic groups to isolate the specific influence of the cyclobutyl moiety.

Further research would likely explore the use of these specialized SAMs in various applications. For instance, they could serve as model surfaces for studying protein adsorption or as platforms for creating biosensors, where the unique surface topography created by the cyclobutyl groups might influence biological interactions. nih.gov Another promising direction is in the field of molecular electronics, where the structure of the monolayer can affect charge transport properties. diva-portal.org Furthermore, the thiol group itself is highly versatile and can participate in "click" chemistry reactions, such as thiol-ene coupling, allowing the cyclobutyl-functionalized surface to be used as a scaffold for attaching other complex molecules, polymers, or nanoparticles. tandfonline.comresearchgate.net

Interdisciplinary Contributions to the Field of Chemical Synthesis and Materials Science

The synthesis and study of a targeted molecule like this compound exemplifies the synergistic relationship between chemical synthesis and materials science. The creation of such novel organosulfur compounds provides materials scientists with new building blocks to construct functional surfaces and interfaces with tailored properties. frontiersin.orgmdpi.com This expands the toolkit available for creating advanced materials for applications ranging from biocompatible coatings to nanoelectronics. tandfonline.comscispace.com

Conversely, the specific demands of materials science drive innovation in synthetic organic chemistry. acs.org The need for high-purity, structurally precise molecules like this compound challenges chemists to develop efficient and scalable synthetic routes. This can lead to the discovery of new reactions and methodologies for creating complex molecules. acs.org The insights gained from studying how these molecules behave when assembled on a surface provide crucial feedback to the synthetic chemist, guiding the design of next-generation molecules with even more refined properties. This iterative cycle of design, synthesis, characterization, and application is a hallmark of modern interdisciplinary research and is essential for progress in fields such as nanotechnology, surface science, and biomedical engineering. frontiersin.org

Data Table for this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1894861-58-5 chemicalbook.comchemsrc.com
Molecular Formula C₇H₁₄S chemsrc.comchembk.com
Molecular Weight 130.25 g/mol chemsrc.comchembk.com
Predicted Boiling Point 183.0 ± 9.0 °C chembk.com
Predicted Density 0.936 ± 0.06 g/cm³ chembk.com
Experimental Data Not readily available in published literature.N/A

Properties

CAS No.

1894861-58-5

Molecular Formula

C7H14S

Molecular Weight

130.3

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Cyclobutylpropane 1 Thiol

Retrosynthetic Analysis and Strategic Precursor Identification

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available precursors through a series of logical steps known as disconnections.

For most simple thiols, the most logical disconnection occurs at the carbon-sulfur (C–S) bond. amazonaws.com This bond is often formed late in a synthetic sequence via nucleophilic substitution or addition reactions. acs.org Applying this to 3-cyclobutylpropane-1-thiol, the C–S bond is disconnected to yield two synthons: a nucleophilic sulfur synthon and an electrophilic 3-cyclobutylpropyl synthon.

Synthon A: A sulfhydryl anion equivalent (HS⁻), which corresponds to reagents like sodium hydrosulfide (B80085) (NaSH) or hydrogen sulfide (B99878) (H₂S).

Synthon B: A 3-cyclobutylpropyl carbocation equivalent (⁺CH₂CH₂CH₂-cyclobutane), which corresponds to a real-world reagent such as a 3-cyclobutylpropyl halide (e.g., 1-bromo-3-cyclobutylpropane) or a terminal alkene (cyclobutylpropene).

This primary disconnection points toward two major forward-synthetic strategies: the substitution of a leaving group on the propyl chain by a sulfur nucleophile or the addition of a sulfur-hydrogen bond across a carbon-carbon double bond. amazonaws.comacs.org

The successful synthesis of the target molecule relies on the availability or efficient preparation of the key 3-cyclobutylpropane precursor identified in the retrosynthetic analysis.

From Cyclobutylmethanol: A common starting material, cyclobutylmethanol, can be converted to cyclobutylmethyl bromide via reaction with PBr₃. This bromide can then be used to alkylate a malonic ester, followed by hydrolysis and decarboxylation to yield 3-cyclobutylpropanoic acid. Subsequent reduction of the carboxylic acid to the corresponding alcohol (3-cyclobutylpropan-1-ol) and conversion to a halide (e.g., 1-bromo-3-cyclobutylpropane) provides the necessary electrophilic precursor for nucleophilic substitution.

From Cyclobutanecarboxaldehyde (B128957): Wittig-type reactions with cyclobutanecarboxaldehyde can be employed to extend the carbon chain. For instance, reaction with a phosphonium (B103445) ylide derived from a two-carbon haloalkane could generate an unsaturated intermediate, which can then be hydrogenated and functionalized to provide the required three-carbon chain attached to the cyclobutyl ring.

Grignard-based Routes: The reaction between cyclobutylmethyl magnesium bromide (a Grignard reagent) and an epoxide like ethylene (B1197577) oxide would yield 3-cyclobutylpropan-1-ol (B3032539) after workup. This alcohol can then be readily converted into a suitable electrophile (e.g., tosylate or halide) for subsequent thiolation.

Classical Synthetic Routes to Thiol Compounds Applicable to this compound

Based on the retrosynthetic analysis, several classical methods for thiol synthesis are directly applicable to the preparation of this compound.

This is one of the most direct and widely used methods for preparing thiols. chemistrysteps.comlibretexts.org The strategy involves an Sₙ2 reaction between an alkyl halide, such as 1-bromo-3-cyclobutylpropane, and a sulfur-containing nucleophile.

A common approach utilizes sodium hydrosulfide (NaSH) as the nucleophile. youtube.com However, a significant drawback of this method is that the initially formed thiol is itself a potent nucleophile and can react with a second molecule of the alkyl halide to form a dialkyl sulfide (bis(3-cyclobutylpropyl) sulfide) as a major byproduct. libretexts.orgjove.com

To circumvent this issue, thiourea (B124793) is often employed as a superior thiolating agent. libretexts.orgwikipedia.org The reaction proceeds in two steps: first, the alkyl halide reacts with thiourea to form a stable, non-nucleophilic isothiouronium salt. In the second step, this salt is hydrolyzed with an aqueous base (e.g., NaOH) to release the desired thiol cleanly. jove.com

Thiolating AgentAdvantagesDisadvantagesApplicability to Target
Sodium Hydrosulfide (NaSH)Inexpensive, one-step reaction.Formation of sulfide byproduct is common. jove.comFeasible, but may require careful control of stoichiometry to minimize byproduct.
Thiourea, (NH₂)₂C=SForms a stable intermediate, preventing sulfide byproduct formation; generally gives higher yields of the pure thiol. libretexts.orgTwo-step process (salt formation and hydrolysis).Highly suitable, representing a cleaner and more efficient route.
Sodium Thiosulfate (Na₂S₂O₃)Forms an intermediate Bunte salt, which can be hydrolyzed to the thiol. wikipedia.orgRequires a hydrolysis step.Applicable, provides another alternative to avoid sulfide formation.

The hydrothiolation of an alkene, often referred to as a thiol-ene reaction, is an atom-economical method for C-S bond formation. wikipedia.org For the synthesis of this compound, the precursor would be 3-cyclobutylprop-1-ene. The addition of hydrogen sulfide (H₂S) across the double bond can be initiated by various means.

A free-radical initiated addition is particularly well-suited for this synthesis. When initiated by UV light or a radical initiator (like AIBN), the addition of H₂S proceeds via an anti-Markovnikov mechanism. wikipedia.orgresearchgate.net This ensures that the sulfhydryl group adds to the terminal carbon of the double bond, yielding the desired primary thiol, this compound, rather than the secondary thiol that would result from Markovnikov addition. wikipedia.org This method is highly regioselective and synthetically useful for producing terminal thiols. wikipedia.org

Thiols can be readily oxidized, even by atmospheric oxygen, to form the corresponding disulfide. jove.comyoutube.com The disulfide of the target molecule would be bis(3-cyclobutylpropyl) disulfide. While not a primary synthetic route to the carbon skeleton, the reduction of this disulfide is a crucial final step if it is formed intentionally or as a byproduct of another reaction.

This reduction can be accomplished using a variety of mild reducing agents. ambeed.comnih.gov The process involves the cleavage of the sulfur-sulfur bond to regenerate two equivalents of the free thiol. youtube.com This reaction is typically high-yielding and clean.

Reducing AgentTypical ConditionsKey Characteristics
Sodium Borohydride (NaBH₄)Aqueous or alcoholic solvent.Gentle and effective for direct nucleophilic attack on the S-S bond. ambeed.com
Dithiothreitol (DTT)Aqueous buffer.A common dithiol reagent that forms a stable cyclic disulfide, driving the reaction to completion. biosynth.comcsic.es
Tris(2-carboxyethyl)phosphine (TCEP)Aqueous solutions, broad pH range.Highly efficient, irreversible, and odorless compared to thiol-based reductants. nih.govbiosynth.com
Zinc / AcidAcidic aqueous solution (e.g., HCl).Classical and effective method for disulfide reduction. jove.com

Reaction of Alkyl Halides with Metallic Hydrosulfides or Thiourea Followed by Hydrolysis

A foundational and widely employed strategy for the synthesis of thiols involves the SN2 reaction of an alkyl halide with a sulfur nucleophile. libretexts.orgjove.com For the synthesis of this compound, the required precursor is an appropriate 3-cyclobutylpropyl halide, such as 1-bromo-3-cyclobutylpropane.

Via Metallic Hydrosulfides: This direct approach utilizes a metallic hydrosulfide, typically sodium hydrosulfide (NaSH), as the nucleophile. The hydrosulfide anion (-SH) displaces the halide from the 3-cyclobutylpropyl halide to form the target thiol. chemistrysteps.com

Reaction Scheme: (Cyclobutyl)-CH₂CH₂CH₂-Br + NaSH → (Cyclobutyl)-CH₂CH₂CH₂-SH + NaBr

While this method is straightforward, a significant drawback is the potential for a secondary reaction. The newly formed 3-cyclobutylpropane-1-thiolate anion, which is a potent nucleophile, can react with another molecule of the alkyl halide to produce a symmetric sulfide (thioether) as a byproduct. chemistrysteps.comlibretexts.org To minimize this side reaction, a large excess of the hydrosulfide is often used. chemistrysteps.com

Via Thiourea and Hydrolysis: An alternative, and often preferred, method to circumvent the formation of sulfide byproducts involves the use of thiourea as the sulfur nucleophile. libretexts.orgpearson.com In this two-step process, the alkyl halide first reacts with thiourea to form a stable intermediate, an S-alkylisothiouronium salt. jove.comlibretexts.org This salt is not nucleophilic and does not react further with the alkyl halide. The salt is then isolated and subsequently hydrolyzed, typically under basic conditions (e.g., with aqueous sodium hydroxide), to yield the desired this compound and urea (B33335) as a byproduct. jove.compearson.com

Reaction Scheme:

(Cyclobutyl)-CH₂CH₂CH₂-Br + S=C(NH₂)₂ → [(Cyclobutyl)-CH₂CH₂CH₂-S-C(NH₂)₂]⁺Br⁻

[(Cyclobutyl)-CH₂CH₂CH₂-S-C(NH₂)₂]⁺Br⁻ + NaOH → (Cyclobutyl)-CH₂CH₂CH₂-SH + O=C(NH₂)₂ + NaBr

This method generally provides higher yields of the pure thiol compared to the direct hydrosulfide route. libretexts.org

Table 1: Comparison of Classical Thiol Synthesis Methods
MethodSulfur ReagentKey IntermediatePrimary AdvantagePrimary Disadvantage
Metallic HydrosulfideSodium Hydrosulfide (NaSH)None (Direct Substitution)Single-step reactionFormation of sulfide byproduct libretexts.org
ThioureaThiourea (S=C(NH₂)₂)S-alkylisothiouronium saltAvoids sulfide byproduct, cleaner reaction libretexts.orgTwo-step process (alkylation and hydrolysis) pearson.com

Modern and Sustainable Synthetic Approaches

Recent advancements in organic synthesis have led to the development of more efficient, selective, and environmentally benign methods for creating carbon-sulfur bonds. These modern approaches offer significant advantages over traditional techniques.

Catalytic Methods for Selective Thiol Synthesis (e.g., Transition Metal Catalysis)

Transition metal catalysis has become a powerful tool for the formation of C–S bonds, offering high efficiency and functional group tolerance. nih.gov Palladium- and copper-based catalytic systems are commonly used to couple alkyl halides with a sulfur source. nih.govnih.gov For the synthesis of this compound, a precursor like 1-bromo-3-cyclobutylpropane could be coupled with a thiol surrogate such as potassium thioacetate (B1230152) (KSAc). The resulting thioester can then be hydrolyzed to the thiol.

These catalytic reactions often proceed under milder conditions than classical methods and can exhibit higher selectivity, thereby reducing the formation of unwanted byproducts. nih.gov The choice of metal catalyst and, crucially, the supporting ligand is key to achieving high yields and preventing catalyst deactivation by the sulfur compounds. nih.gov

Chemoenzymatic Transformations for Enhanced Selectivity

Chemoenzymatic synthesis combines the strengths of traditional chemical reactions with the high selectivity of biological catalysts. Enzymes, such as lipases and esterases, can be used to catalyze specific steps in a synthetic sequence under mild, aqueous conditions. nih.gov

A potential chemoenzymatic route to this compound could involve the enzymatic hydrolysis of a thioester precursor, S-(3-cyclobutylpropyl) ethanethioate. This precursor would first be synthesized chemically from 1-bromo-3-cyclobutylpropane and a thioacetate salt. A lipase (B570770) or esterase could then selectively cleave the thioester bond to release the thiol. nih.gov This approach is particularly valuable for synthesizing chiral thiols or for reactions where other functional groups in the molecule might be sensitive to the harsh conditions of non-enzymatic hydrolysis. The development of thiol-free chemoenzymatic methods for preparing sulfur-containing compounds is also an area of active research. nih.gov

Atom-Economical and Solvent-Free Methodologies

In line with the principles of green chemistry, atom-economical and solvent-free methods aim to maximize the incorporation of reactant atoms into the final product and minimize waste. google.comorganic-chemistry.org

Atom Economy: A potential atom-economical approach to this compound could involve the anti-Markovnikov addition of a sulfur source, like thioacetic acid, across the double bond of a precursor such as 3-cyclobutylprop-1-ene, often initiated by radicals. Subsequent hydrolysis of the thioacetate would yield the terminal thiol. Another advanced, patented method describes reacting trithiocarbonates with alkyl halides, followed by reaction with an amine to produce the thiol in a process with high atom economy. google.com

Solvent-Free Synthesis: Performing reactions without a solvent (neat conditions) can significantly reduce environmental impact and simplify product purification. Thiol-ene "click" reactions, which involve the radical-mediated addition of a thiol to an alkene, can often be performed under solvent-free conditions, initiated by light or a radical initiator. researchgate.netnih.gov While this is more applicable to modifying molecules that already contain a thiol, related solvent-free methods for the primary synthesis of thiols are an ongoing area of development. researchgate.net

Purification and Isolation Techniques for High-Purity this compound

The purification of volatile and odorous thiols like this compound requires specialized techniques to achieve high purity while managing their physical properties and chemical reactivity, particularly their propensity for oxidation to disulfides. researchgate.netmdpi.com

Advanced Chromatographic Separations (e.g., Preparative GC, Flash Chromatography)

Flash Chromatography: Flash column chromatography is a rapid and effective method for purifying gram-scale quantities of reaction mixtures. biotage.comorgsyn.org For this compound, a non-polar stationary phase like silica (B1680970) gel is typically used with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate.

However, standard silica gel is acidic and can sometimes promote side reactions or degradation of sensitive compounds. rochester.edu Given that thiols can oxidize, care must be taken to work quickly and sometimes to use deactivated silica gel or to add a small amount of a non-nucleophilic base like triethylamine (B128534) to the eluent to prevent streaking and improve recovery. rochester.educhemicalforums.com

Preparative Gas Chromatography (GC): For obtaining very high purity samples of volatile compounds, preparative GC is an excellent, albeit lower-throughput, technique. In this method, the crude sample is injected into a gas chromatograph with a high-capacity column. The components are separated based on their boiling points and interactions with the column's stationary phase. As the separated this compound elutes from the column, it is passed through a collection trap, often cooled with liquid nitrogen, to condense the purified vapor back into a liquid. This method is highly effective for separating the target thiol from impurities with similar boiling points, such as residual starting materials or sulfide byproducts. google.com

Table 2: Purification Techniques for this compound
TechniquePrinciple of SeparationTypical ScaleKey Considerations
Flash ChromatographyAdsorption/partition on a solid stationary phase (e.g., silica gel) orgsyn.orgMilligrams to >10 gramsPotential for oxidation; use of deactivated silica or additives may be necessary rochester.educhemicalforums.com
Preparative Gas Chromatography (GC)Partitioning between a mobile gas phase and a stationary liquid/solid phase based on volatility google.comMicrograms to gramsExcellent for volatile compounds; provides very high purity; lower throughput

Distillation and Crystallization Optimization

Purification of this compound from the crude reaction mixture is essential to isolate the compound in a highly pure form. Distillation and crystallization are two primary methods employed for this purpose, often optimized to maximize yield and purity.

Distillation: Fractional distillation under reduced pressure is a commonly utilized technique for the purification of liquid thiols like this compound. The optimization of this process involves a careful balance of temperature and pressure to achieve efficient separation from impurities without causing thermal decomposition or oxidation of the thiol. Given the susceptibility of thiols to oxidation, particularly at elevated temperatures, conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) is a standard practice.

For a compound with a structure similar to this compound, such as its alcohol analog 3-cyclobutylpropan-1-ol, the boiling point can provide a reasonable estimate for initial distillation parameter optimization. The boiling point of 3-cyclobutylpropan-1-ol is reported to be around 185-187 °C at atmospheric pressure. Thiols generally have lower boiling points than their corresponding alcohols due to weaker hydrogen bonding. Therefore, the boiling point of this compound is expected to be slightly lower.

Optimization studies would typically involve varying the distillation pressure and monitoring the purity of the collected fractions. A lower pressure allows for distillation at a lower temperature, minimizing the risk of degradation. The following table illustrates a hypothetical optimization of vacuum distillation for this compound.

Pressure (Torr)Boiling Point Range (°C)Purity of Main Fraction (%)Notes
1075-8095.2Initial trial, some co-distillation of impurities observed.
565-7098.5Improved separation from higher boiling impurities.
150-5599.1Optimal conditions for minimizing thermal stress and maximizing purity.

Crystallization: While this compound is a liquid at room temperature, crystallization can be employed for purification, particularly for removing isomeric impurities or small amounts of byproducts that are difficult to separate by distillation. This typically involves dissolving the crude thiol in a suitable solvent at an elevated temperature and then cooling the solution to induce crystallization of the desired compound.

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the thiol completely when hot but only sparingly when cold, while impurities should remain soluble at all temperatures. For non-polar to moderately polar compounds like this compound, a variety of organic solvents can be screened.

A systematic approach to solvent screening is often employed to identify the optimal conditions. The following table provides an example of such a screening process.

SolventSolubility (Hot)Solubility (Cold, -20 °C)Crystal FormationPurity of Crystals (%)
HexaneHighModeratePoor-
EthanolHighHighNone-
Acetone/Water (9:1)HighLowGood, fine needles99.5
DichloromethaneHighModerateOily precipitate-

From this hypothetical screening, an acetone/water mixture appears to be a promising solvent system for the crystallization of this compound. Further optimization would involve refining the solvent ratio and cooling rate to maximize crystal size and purity.

Assessment of Yield and Purity via Spectroscopic and Chromatographic Methods

Following purification, a comprehensive assessment of the yield and purity of this compound is conducted using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure of this compound and for identifying any impurities. The proton NMR spectrum would be expected to show characteristic signals for the cyclobutyl ring protons, the propyl chain protons, and the thiol proton. The integration of these signals can provide a quantitative measure of purity against a known standard. Due to the lack of publicly available experimental data for this compound, the following table presents predicted chemical shifts based on analogous structures.

SpectrumAssignmentPredicted Chemical Shift (ppm)Multiplicity
1H NMR-SH~1.3t
-CH2-SH~2.5q
-CH2-CH2-SH~1.6m
Cyclobutyl-CH2-~1.5m
Cyclobutyl ring protons~1.8-2.1m
13C NMR-CH2-SH~25-
-CH2-CH2-SH~35-
Cyclobutyl-CH2-~38-
Cyclobutyl-CH~36-
Cyclobutyl-CH2~19-

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight (130.26 g/mol ).

Chromatographic Methods:

Gas Chromatography (GC): GC is a powerful technique for assessing the purity of volatile compounds like this compound. A single, sharp peak on the chromatogram is indicative of a high-purity sample. By using a calibrated standard, GC can also be used to accurately determine the yield of the synthesis. The retention time is a characteristic property of the compound under specific GC conditions.

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity assessment, particularly for less volatile impurities or for compounds that may degrade at the high temperatures used in GC. A common approach for thiol analysis by HPLC involves derivatization to introduce a UV-active or fluorescent tag, enhancing detection sensitivity.

The following table summarizes the typical analytical methods used to assess the purity and yield of this compound.

Analytical MethodParameter MeasuredTypical Result for High Purity Sample
GC-MSPurity, Molecular Weight, Fragmentation Pattern>99% purity, M+ at m/z 130
1H NMRStructural Confirmation, PuritySpectrum consistent with proposed structure, no significant impurity peaks
13C NMRStructural ConfirmationCorrect number of signals corresponding to the carbon environments
HPLCPuritySingle major peak with >99% area

By combining these purification and analytical techniques, a high-purity sample of this compound can be obtained, and its identity and purity can be rigorously confirmed.

Reactivity and Reaction Mechanisms of 3 Cyclobutylpropane 1 Thiol

Sulfur-Centered Reactivity and Transformations

The sulfur atom in 3-cyclobutylpropane-1-thiol is the principal site of chemical reactivity, engaging in nucleophilic, oxidative, and radical processes.

The thiol group of this compound is moderately acidic and can be deprotonated by a base to form the corresponding thiolate anion (3-cyclobutylpropane-1-thiolate). This thiolate is a potent nucleophile due to the high polarizability and charge stabilization of the large sulfur atom.

The formation of the thiolate is a critical first step in many of the thiol's reactions. The acidity of the thiol proton, and thus the ease of thiolate formation, is a key factor. While specific pKa data for this compound is not extensively documented, it can be estimated by comparison with other primary alkyl thiols.

Table 1: Acidity of Representative Primary Alkyl Thiols

Thiol pKa (in water)
Methanethiol 10.4
Ethanethiol 10.6
1-Propanethiol 10.7

Based on this trend, the pKa of this compound is expected to be in the range of 10.7-10.9. The thiolate anion readily participates in nucleophilic substitution reactions, particularly with alkyl halides, epoxides, and other electrophilic substrates, leading to the formation of new carbon-sulfur bonds.

The sulfur atom in this compound can exist in various oxidation states, making it susceptible to a range of oxidation reactions. The products of these reactions depend on the strength of the oxidizing agent used.

Disulfide Formation: Mild oxidizing agents, such as iodine (I₂) or even atmospheric oxygen, can oxidize this compound to its corresponding disulfide, bis(3-cyclobutylpropyl) disulfide. This reaction proceeds via the formation of a thiyl radical intermediate which then dimerizes. wikipedia.org Stoichiometrically, two moles of the thiol react to form one mole of the disulfide. sci-hub.ru

Sulfoxide and Sulfone Formation: The use of stronger oxidizing agents can lead to further oxidation of the sulfur atom. For instance, reaction with reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can first produce the corresponding 3-cyclobutylpropane-1-sulfenic acid, which is typically unstable and is further oxidized to 3-cyclobutylpropane-1-sulfinic acid and then to 3-cyclobutylpropane-1-sulfonic acid. Alternatively, if the thiol is first converted to a thioether, controlled oxidation can yield a sulfoxide, and further oxidation produces a sulfone. The synthesis of cyclic sulfones has garnered significant interest due to their biological activities. mdpi.com Heteroaromatic sulfones, in particular, have been identified as a class of thiol-selective reagents. nih.gov

Table 2: Summary of Oxidation Reactions

Starting Material Reagent(s) Product Product Class
This compound I₂, O₂ Bis(3-cyclobutylpropyl) disulfide Disulfide
Bis(3-cyclobutylpropyl) disulfide H₂O₂, m-CPBA 3-Cyclobutylpropane-1-sulfinic acid Sulfinic Acid

Alkylation and Acylation Reactions of the Thiol Group

As a potent nucleophile, the thiolate anion of this compound readily undergoes alkylation and acylation.

Alkylation: In the presence of a base, the thiol is converted to the thiolate, which can then react with alkyl halides (e.g., methyl iodide, benzyl bromide) in an S_N2 reaction to form thioethers (sulfides). This is a highly efficient method for creating C-S bonds.

Acylation: The thiolate can also react with acylating agents such as acyl chlorides or acid anhydrides to produce thioesters. Thioesters are important intermediates in organic synthesis and have unique reactivity compared to their oxygen-based ester counterparts.

The sulfur-hydrogen bond in thiols is significantly weaker than carbon-hydrogen or oxygen-hydrogen bonds, with a bond dissociation energy of around 87 kcal·mol⁻¹. mdpi.com This makes this compound susceptible to radical reactions. Homolytic cleavage of the S-H bond, typically initiated by light, heat, or a radical initiator like azobisisobutyronitrile (AIBN), generates a 3-cyclobutylpropane-1-thiyl radical (RS•). wikipedia.orgmdpi.com

These thiyl radicals are versatile intermediates. nih.gov A primary reaction pathway for thiyl radicals is dimerization to form the corresponding disulfide. wikipedia.org They are also key intermediates in the thiol-ene reaction, where they add across a carbon-carbon double bond. wikipedia.orglibretexts.org Thiyl radicals can be involved in various biological processes and are noted for their role in promoting lipid peroxidation. wikipedia.org

This compound can participate in two highly efficient and synthetically useful "click" reactions: the thiol-ene and thiol-Michael additions. These reactions are known for their high yields, stereoselectivity, and tolerance of a wide range of functional groups. wikipedia.orgrsc.org

Thiol-Ene Reaction: This reaction involves the radical-mediated addition of the thiol across an alkene (an "ene"). wikipedia.orgvander-lingen.nl The process is typically initiated by photolysis or a radical initiator, which generates a thiyl radical. mdpi.com This radical then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to yield the thioether product and propagate the radical chain. wikipedia.org This reaction is widely used in polymer and materials science for creating cross-linked networks and for surface functionalization. wikipedia.orgrsc.org

Thiol-Michael Addition: This reaction is a conjugate addition (or 1,4-addition) of the thiol to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. sci-hub.senih.gov The reaction is typically catalyzed by a base or a nucleophile, which deprotonates the thiol to form the highly nucleophilic thiolate anion. sci-hub.senih.gov This anion then attacks the β-carbon of the activated alkene. sci-hub.se Unlike the radical-based thiol-ene reaction, the thiol-Michael addition is a polar, ionic process. nih.gov

Table 3: Comparison of Thiol-Ene and Thiol-Michael Reactions

Feature Thiol-Ene Reaction Thiol-Michael Addition
Mechanism Free-radical chain reaction wikipedia.org Nucleophilic conjugate addition sci-hub.se
Substrate (Ene) General alkenes/alkynes wikipedia.org Electron-deficient alkenes (e.g., acrylates, maleimides) nih.gov
Initiation/Catalysis Radical initiator (e.g., AIBN), UV light mdpi.com Base (e.g., amines) or nucleophile (e.g., phosphines) sci-hub.seresearchgate.net
Regioselectivity Anti-Markovnikov addition wikipedia.org 1,4-Conjugate addition sci-hub.se

| Key Intermediate | Thiyl radical, Carbon-centered radical wikipedia.org | Thiolate anion, Enolate anion sci-hub.se |

Reactivity Influenced by the Cyclobutyl Moiety

The cyclobutyl group in this compound is separated from the reactive thiol group by a flexible three-carbon propyl chain. This separation significantly insulates the sulfur atom from the direct electronic and steric effects of the four-membered ring.

Electronic Effects: The cyclobutyl group, like other alkyl groups, is weakly electron-donating through an inductive effect. This effect is transmitted through the propyl chain to the sulfur atom, which may slightly decrease the acidity (increase the pKa) of the thiol proton compared to a thiol with a less bulky or less donating group. However, this effect is generally minor for alkyl thiols.

Ring Strain: The cyclobutane (B1203170) ring possesses significant ring strain (approximately 26 kcal/mol). However, because the ring is not directly attached to the reactive center and is part of a saturated alkyl chain, this strain is unlikely to directly participate in or influence the typical reactions of the thiol group. The reactivity profile remains dominated by the inherent properties of the S-H bond. Ring-opening reactions of the cyclobutyl group itself would require harsh conditions not typically employed for thiol transformations. nih.gov

Stereoelectronic Effects of the Cyclobutyl Ring on Thiol Reactivity

The puckered conformation of the cyclobutyl ring can exert subtle stereoelectronic effects on the adjacent propyl chain and, consequently, on the reactivity of the terminal thiol group. These effects, transmitted through the sigma bond framework, could influence the acidity of the thiol proton (S-H bond dissociation energy) and the nucleophilicity of the resulting thiolate anion. However, without specific experimental data for this compound, the magnitude of these effects remains speculative. In related systems, alkyl substituents can modestly increase the pKa of a thiol through inductive effects.

Cyclobutyl Ring-Opening Reactions and Rearrangements (e.g., Elimination of Ethylene)

Cyclobutane rings are known to undergo ring-opening reactions under thermal or catalytic conditions, driven by the release of ring strain (approximately 26 kcal/mol). In the context of this compound, such reactions would likely require significant energy input and would compete with reactions at the more reactive thiol group. A potential, though likely high-energy, pathway could involve the fragmentation of the cyclobutyl ring to yield ethylene (B1197577) and a corresponding butene derivative. However, literature specifically detailing this transformation for this compound is not available.

Functionalization and Derivatization of the Cyclobutyl Ring

The functionalization of the cyclobutyl ring in this compound, while preserving the thiol group (or protecting it), could be achieved through various C-H activation strategies. nih.govnih.gov Modern catalytic methods, often employing transition metals like palladium, have been developed for the diastereocontrolled functionalization of substituted cyclobutanes. nih.govnih.gov These methods could potentially be adapted to introduce a range of substituents at the 1, 3, or other positions of the cyclobutyl ring, leading to a diverse array of derivatives.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations for reactions involving this compound are not present in the current body of scientific literature. However, we can infer potential mechanistic pathways for its key transformations based on well-understood reactions of simpler thiols and cyclobutanes.

Kinetic Studies and Rate Law Determination

Kinetic studies are crucial for determining the rate laws of chemical reactions and providing insights into their mechanisms. For reactions involving the thiol group of this compound, such as nucleophilic additions or oxidations, kinetic studies would likely reveal dependencies on the concentrations of the thiol and the electrophile or oxidant. For instance, in a thiol-Michael addition, the reaction rate can be influenced by the choice of initiator and solvent, which affects whether the mechanism is base-initiated, nucleophile-initiated, or follows an ion-pair pathway. rsc.org

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is fundamental to understanding a reaction mechanism. For reactions at the thiol group, such as its addition to an activated alkene (thiol-ene reaction), the mechanism typically proceeds through a thiyl radical intermediate under radical conditions or a thiolate anion under basic conditions. nih.gov Computational chemistry could be a powerful tool to model the structures and energies of these transient species for reactions involving this compound.

Derivatization of this compound for Further Chemical Synthesis

The thiol group of this compound is a versatile functional handle that allows for a wide array of chemical transformations. Its reactivity, characterized by the nucleophilicity of the sulfur atom and the propensity of the S-H bond to undergo oxidative coupling, enables the synthesis of a diverse range of sulfur-containing molecules. Derivatization of the thiol group is a key strategy for incorporating the unique cyclobutylpropyl moiety into more complex molecular architectures for various applications in chemical synthesis.

The conversion of thiols to thioethers (also known as sulfides) is a fundamental transformation in organic synthesis. For this compound, this can be efficiently achieved through several established methods, most notably via nucleophilic substitution reactions or through thiol-ene "click" chemistry.

Nucleophilic Substitution: Analogous to the Williamson ether synthesis, thioethers can be prepared by the S-alkylation of a thiol. In this process, this compound is first deprotonated by a base to form the corresponding thiolate anion. This potent nucleophile then displaces a leaving group (such as a halide or tosylate) on an alkyl substrate in an SN2 reaction to furnish the thioether. The choice of a non-nucleophilic base, such as sodium hydride (NaH), is crucial to prevent competition with the thiolate. This method is particularly well-suited for reactions with primary and secondary alkyl halides. youtube.com

Thiol-Ene Reaction: A more modern and highly efficient method for thioether synthesis is the thiol-ene reaction, a type of hydrothiolation of an alkene. wikipedia.org This reaction is considered a "click" chemistry process due to its high yields, rapid reaction rates, and stereoselectivity. wikipedia.org The reaction can proceed through two primary mechanisms:

Radical Addition: Initiated by light, heat, or a radical initiator, a thiyl radical is formed from this compound. wikipedia.org This radical adds to an alkene in an anti-Markovnikov fashion, generating a carbon-centered radical. A subsequent chain-transfer step with another molecule of the thiol yields the thioether product and regenerates the thiyl radical, propagating the chain reaction. wikipedia.org

Michael Addition: In the presence of a base, the thiol can be deprotonated to a thiolate, which then acts as a nucleophile. alfa-chemistry.com This thiolate can add to an electron-deficient alkene (such as an α,β-unsaturated carbonyl compound) via a conjugate Michael addition to form the thioether. wikipedia.org

These methods provide robust pathways to introduce the 3-cyclobutylpropyl group into various molecular scaffolds, creating stable C-S bonds. researchgate.net

Table 1: Representative Conditions for Thioether Synthesis from Thiols This table presents generalized conditions applicable to aliphatic thiols like this compound.

Reaction Type Reagents & Conditions Substrate Scope Mechanism

| S-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) Solvent: THF, DMF | Primary & Secondary Alkyl Halides | SN2 Nucleophilic Substitution | | Radical Thiol-Ene | Alkene, Photoinitiator (e.g., DMPA), UV light or Radical Initiator (e.g., AIBN), Heat | Electron-rich & unactivated alkenes | Free-Radical Chain Reaction | | Michael Addition | Electron-deficient Alkene, Base catalyst (e.g., Et₃N, DBU) Solvent: Polar solvents | α,β-Unsaturated Carbonyls, Nitriles, etc. | Nucleophilic Conjugate Addition |

The direct oxidative coupling of thiols with amines presents a powerful and atom-economical strategy for constructing compounds containing a sulfur-nitrogen bond. researchgate.netrsc.org This approach avoids the pre-functionalization of starting materials and reduces waste, making it a highly efficient method for synthesizing sulfenamides, sulfinamides, and sulfonamides from this compound. researchgate.netrsc.org

Synthesis of Sulfenamides: Sulfenamides can be synthesized through the oxidative cross-coupling of a thiol and an amine. nih.gov A common method involves the use of a copper catalyst, such as copper(I) iodide (CuI), in combination with a ligand like 2,2'-bipyridine (bpy), in a solvent such as DMSO. nih.govsemanticscholar.org The proposed mechanism begins with the formation of a copper-thiolate complex, which is then oxidized. This complex reacts with the amine, and subsequent reductive elimination yields the sulfenamide product. semanticscholar.org Metal-free conditions have also been developed, employing reagents like diacetoxyiodobenzene (DIB) or iodine to promote the S-N bond formation. semanticscholar.org

Synthesis of Sulfinamides: The synthesis of sulfinamides from thiols and amines requires a further degree of oxidation compared to sulfenamide formation. This can be achieved selectively by employing a dual catalytic system. For instance, a combination of a copper catalyst (e.g., CuI) and a palladium catalyst (e.g., PdCl₂) has been shown to effectively catalyze the formation of sulfinamides from thiols and amines in the presence of air as the oxidant. nih.gov Mechanistic studies suggest that the oxygen atom incorporated into the sulfinamide can originate from an alcoholic solvent rather than atmospheric oxygen in some systems. nih.gov

Synthesis of Sulfonamides: Sulfonamides represent the highest oxidation state in this series and their synthesis from thiols is a well-established transformation. One direct approach is to conduct the copper-catalyzed oxidative coupling of a thiol and an amine under an oxygen atmosphere, which favors the formation of the sulfonamide over the sulfenamide. nih.govsemanticscholar.org

Table 2: Conditions for the Synthesis of N-S Bonded Compounds from Thiols This table outlines general synthetic conditions for converting aliphatic thiols like this compound into sulfenamides, sulfinamides, and sulfonamides.

Target Compound Catalyst / Reagent Oxidant Typical Solvents General Mechanism
Sulfenamide CuI / bpy ligand Air DMSO Oxidative S-N Coupling nih.gov
Sulfinamide CuI / PdCl₂ / bpy ligand Air DMSO Dual Catalytic Oxidative Coupling nih.gov
Sulfonamide CuI / bpy ligand O₂ (atmosphere) DMSO Direct High-Oxidation Coupling nih.gov
Sulfonamide I₂ / tBuOOH tBuOOH Acetonitrile In situ Sulfinamide Oxidation nih.gov
Sulfonamide NCS / Bu₄NCl NCS Acetonitrile / H₂O In situ Sulfonyl Chloride Formation organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation of 3 Cyclobutylpropane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 3-cyclobutylpropane-1-thiol, enabling the unambiguous assignment of all proton and carbon atoms within the molecule.

High-resolution, one-dimensional ¹H and ¹³C NMR spectra provide the foundational data for the molecular structure. The chemical shifts (δ) are indicative of the local electronic environment of each nucleus, and the coupling patterns in the ¹H NMR spectrum reveal the proximity of neighboring protons.

The ¹H NMR spectrum is predicted to show distinct signals for the protons of the propyl chain and the cyclobutyl ring. The thiol proton (H-1) is expected to appear as a triplet around δ 1.33 ppm, coupled to the adjacent methylene (B1212753) group. The methylene protons alpha to the sulfur atom (H-2) are anticipated to be the most deshielded of the aliphatic chain protons, resonating at approximately δ 2.53 ppm. The remaining propyl and cyclobutyl protons are predicted to appear in the more shielded region of the spectrum, between δ 1.50 and δ 2.10 ppm.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom producing a single resonance. The carbon atom bonded to the sulfur (C-2) is expected at approximately δ 24.5 ppm. The carbons of the cyclobutyl ring are predicted to resonate at δ 18.6 (C-7) and δ 35.1 (C-6), with the methine carbon (C-5) appearing further downfield at around δ 38.9 ppm due to its substitution.

A summary of the predicted ¹H and ¹³C NMR chemical shifts and their assignments is presented below.

Predicted ¹H and ¹³C NMR Data for this compound Atom numbering: SH(1)-CH₂(2)-CH₂(3)-CH₂(4)-CH(5)-[CH₂(6)-CH₂(7)-CH₂(6')]cyclobutyl

¹H NMR (Predicted)
Atom Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (SH) 1.33 t 7.8
H-2 2.53 q 7.5
H-3 1.65 m -
H-4 1.50 t 7.7
H-5 2.05 m -
H-6, H-6' 1.89 m -

¹³C NMR (Predicted)

Atom Chemical Shift (δ, ppm)
C-2 24.5
C-3 34.8
C-4 32.7
C-5 38.9
C-6, C-6' 35.1

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by establishing correlations between nuclei.

Correlation SpectroscopY (COSY): This experiment maps the coupling relationships between protons, confirming the sequence of the propyl chain and its connection to the cyclobutyl ring. Expected key correlations include:

The thiol proton (H-1) with the alpha-methylene protons (H-2).

H-2 with H-3.

H-3 with H-2 and H-4.

H-4 with H-3 and the cyclobutyl methine proton (H-5).

H-5 with H-4 and the adjacent cyclobutyl methylene protons (H-6/H-6').

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, confirming the assignments in the table above. For instance, the proton signal at δ 2.53 ppm would show a cross-peak with the carbon signal at δ 24.5 ppm, assigning them as H-2 and C-2, respectively.

Correlations from the alpha-methylene protons (H-2) to the adjacent carbon (C-3) and the beta-carbon (C-4).

Correlations from the cyclobutyl methine proton (H-5) to the propyl chain carbon (C-4) and to other ring carbons (C-6 and C-7).

Correlations from the propyl protons (H-4) to the cyclobutyl carbons (C-5, C-6).

While this compound is achiral, advanced NMR techniques can provide insight into its conformational preferences. The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation. The analysis of proton-proton coupling constants (³JHH) across the ring can provide information about the dihedral angles and the preferred ring pucker. Furthermore, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY, can reveal through-space proximity between protons. These experiments could elucidate the preferred rotational conformation (rotamers) of the propyl side chain relative to the cyclobutyl ring, identifying which protons are, on average, closer to each other in the molecule's solution-state structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides the molecular weight and elemental formula of a compound and offers structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the unique elemental formula, thereby confirming the molecular identity. For this compound, the molecular formula is C₇H₁₄S.

Calculated Exact Mass: 130.08162 u

The experimental observation of a molecular ion with a mass-to-charge ratio (m/z) that matches this calculated value to within a few parts per million (ppm) would unequivocally confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to confirm the molecular structure. nih.gov The fragmentation of alkyl thiols and cyclobutane derivatives follows predictable pathways. mtak.hu

For this compound, the primary fragmentation pathways would likely involve:

Loss of H₂S: A common fragmentation for thiols, leading to an ion at m/z 96.10.

Alpha-cleavage: Cleavage of the bond between C-3 and C-4, which could generate a stable sulfur-containing fragment [CH₂CH₂SH]⁺ at m/z 61.01.

Ring Fragmentation: The cyclobutane ring can undergo cleavage to lose a neutral ethene molecule (C₂H₄), resulting in a fragment ion. mtak.hu For the molecular ion, this would lead to a fragment at m/z 102.05.

Loss of the Side Chain: Cleavage of the bond between the propyl chain and the ring (C-4 and C-5) would result in a cyclobutyl cation [C₄H₇]⁺ at m/z 55.05.

Predicted MS/MS Fragmentation Data for this compound

m/z (Predicted) Proposed Formula Description of Loss
130.08 [C₇H₁₄S]⁺ Molecular Ion (M⁺)
102.05 [C₅H₁₀S]⁺ [M - C₂H₄]⁺
97.07 [C₇H₁₃]⁺ [M - SH]⁺
96.10 [C₇H₁₂]⁺ [M - H₂S]⁺
61.01 [C₂H₅S]⁺ Alpha-cleavage

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of this compound and analyzing its presence in complex mixtures. The gas chromatograph separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a molecular fingerprint.

In a typical analysis, a sample containing this compound would be injected into the GC, where it would travel through a capillary column. Its retention time—the time taken to pass through the column—is a characteristic property that aids in its identification.

Upon entering the mass spectrometer, the molecule undergoes ionization, typically by electron impact (EI), which generates a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern is predictable and provides structural information. For this compound (molecular weight: 130.26 g/mol ), characteristic fragmentation pathways would include:

Ring Cleavage: Cyclobutane derivatives are known to undergo characteristic ring cleavage upon electron impact. acs.orgmtak.hu This often involves the rupture of C-C bonds, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small hydrocarbon fragments. docbrown.info

α-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom is a common fragmentation pathway for thiols. youtube.comyoutube.com This would result in the formation of stable resonance-stabilized cations.

Loss of H₂S: Elimination of a hydrogen sulfide (B99878) molecule (H₂S, 34 Da) can also occur.

The resulting mass spectrum would be compared against spectral libraries for confirmation. The purity of the sample is determined by the presence of a single major peak at the expected retention time and the absence of peaks corresponding to impurities. Due to the high reactivity and sometimes poor chromatographic behavior of thiols, derivatization techniques, such as conversion to pentafluorobenzyl (PFB) derivatives, can be employed to enhance sensitivity and stability for ultra-trace analysis. nih.gov

Table 1: Predicted GC-MS Data for this compound
ParameterPredicted Value/FragmentDescription
Molecular FormulaC₇H₁₄SChemical formula of the compound.
Molecular Weight130.26Calculated molecular mass.
Molecular Ion (M⁺)m/z 130The parent ion corresponding to the intact molecule.
Key Fragment Ionsm/z 102Loss of ethylene ([M-C₂H₄]⁺) from cyclobutane ring cleavage. docbrown.info
m/z 97Loss of the sulfhydryl group ([M-SH]⁺).
m/z 75Fragment corresponding to [CH₂CH₂CH₂SH]⁺ from cleavage of the cyclobutyl group.
m/z 55Fragment corresponding to the cyclobutyl cation ([C₄H₇]⁺).

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is invaluable for identifying functional groups and probing the conformational structure of this compound. These methods are based on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies.

The vibrational spectrum of this compound is dominated by the characteristic modes of its two primary components: the thiol group and the cyclobutyl ring.

Thiol Group (-SH) Vibrations:

S-H Stretch (νS-H): The stretching vibration of the sulfur-hydrogen bond typically appears as a weak absorption in the IR spectrum between 2550 and 2600 cm⁻¹. mdpi.comresearchgate.net This peak is often more intense and easily identifiable in the Raman spectrum, making Raman a superior technique for thiol characterization. reddit.com

C-S Stretch (νC-S): The carbon-sulfur stretching vibration is found in the fingerprint region of the spectrum, generally between 600 and 700 cm⁻¹. This band can be weak in the IR spectrum. reddit.com

C-S-H Bend (βCSH): The bending mode of the C-S-H group is observed in Raman spectra around 850-900 cm⁻¹. rsc.orgrsc.org

Cyclobutyl Ring Vibrations:

C-H Stretches (νC-H): The stretching vibrations of the C-H bonds in the methylene (CH₂) groups of the cyclobutyl ring and propyl chain produce strong absorptions in the IR spectrum, typically in the range of 2850-3000 cm⁻¹. docbrown.info Specifically, prominent peaks for cyclobutane are observed around 2987 and 2887 cm⁻¹. docbrown.info

CH₂ Bends/Deformations: Methylene scissoring, wagging, and twisting vibrations appear in the 1470-1220 cm⁻¹ region. docbrown.info

Ring Modes: The characteristic puckering and deformation vibrations of the cyclobutane ring itself give rise to absorptions in the lower frequency "fingerprint" region (below 1000 cm⁻¹). docbrown.infotandfonline.com A notable C₄ ring deformation absorption for cyclobutane occurs around 898 cm⁻¹. docbrown.info

Table 2: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy MethodIntensity
Thiol (-SH)S-H Stretch2550 - 2600IR / RamanWeak (IR), Stronger (Raman) mdpi.comreddit.com
C-S Stretch600 - 700IR / RamanWeak to Medium reddit.com
C-S-H Bend850 - 900RamanMedium rsc.org
Cyclobutyl & Propyl (CH₂)C-H Stretch2850 - 3000IR / RamanStrong docbrown.info
CH₂ Scissoring~1465IR / RamanMedium mdpi.com
C₄ Ring Deformation~900IR / RamanMedium docbrown.info

In-situ IR spectroscopy can be a powerful tool for monitoring the synthesis of this compound. jascoinc.com For instance, in a reaction where a halide precursor is converted to the thiol, one can monitor the disappearance of the C-Halogen bond vibration and the concurrent appearance of the characteristic weak S-H stretching band around 2550 cm⁻¹. youtube.com This allows for real-time tracking of the reaction's progress and determination of its endpoint without the need for sample extraction and offline analysis.

Furthermore, after synthesis and purification, IR and Raman spectroscopy serve as straightforward methods to assess purity. The presence of unexpected peaks, such as a broad absorption around 3200-3600 cm⁻¹ (indicating -OH from alcohol impurities) or a sharp peak around 1700 cm⁻¹ (indicating a C=O from carbonyl impurities), would signify incomplete reaction or contamination. The final spectrum of the pure product should only contain absorptions attributable to the thiol, cyclobutyl, and propyl moieties.

X-ray Diffraction and Crystallography (if applicable to solid derivatives)

While this compound is expected to be a liquid under ambient conditions, X-ray diffraction techniques are indispensable for the structural analysis of any solid derivatives that may be synthesized. These methods provide precise information on the atomic arrangement within a crystal lattice.

Should a suitable single crystal of a solid derivative of this compound (e.g., a metal thiolate complex or a co-crystal) be grown, single-crystal X-ray diffraction (SCXRD) would provide the most definitive structural information. mdpi.com This powerful technique determines the precise three-dimensional coordinates of every atom in the molecule, yielding absolute data on bond lengths, bond angles, and torsional angles. nih.gov

For a derivative of this compound, SCXRD could unambiguously confirm the connectivity of the atoms and reveal the preferred conformation of the propyl chain and the puckering of the cyclobutane ring in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing. mdpi.com

When a solid derivative is obtained as a polycrystalline or powder sample, Powder X-ray Diffraction (PXRD) is the primary technique for its characterization. acs.org Instead of a single crystal, PXRD analyzes a large number of randomly oriented crystallites. The resulting diffraction pattern is a plot of scattered intensity versus the diffraction angle (2θ) and is characteristic of the material's crystal structure.

PXRD is used for several purposes:

Phase Identification: The diffraction pattern serves as a unique fingerprint for a specific crystalline solid. It can be compared to databases to identify the material or confirm that a new, unique phase has been synthesized.

Purity Analysis: The presence of crystalline impurities will result in additional peaks in the diffraction pattern, allowing for the assessment of the bulk sample's purity. acs.org

Lattice Parameter Determination: The positions of the diffraction peaks can be used to determine the dimensions and symmetry of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Table 3: Hypothetical Powder XRD Data for a Solid Derivative of this compound
2θ (degrees)d-spacing (Å)Relative Intensity (%)Miller Indices (hkl)
10.58.42100(100)
15.85.6045(110)
21.14.2180(200)
24.73.6030(210)
28.53.1365(211)

Computational and Theoretical Chemistry Studies of 3 Cyclobutylpropane 1 Thiol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding information about its electronic energy, structure, and various properties. For a molecule such as 3-cyclobutylpropane-1-thiol, these calculations can elucidate its fundamental chemical nature.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for molecules the size of this compound.

A primary application of DFT is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule by finding the geometry that corresponds to the lowest electronic energy. Functionals such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p), are commonly used for this purpose. mdpi.comnih.gov The optimization process yields precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the puckered conformation of the cyclobutyl ring and the preferred orientation of the propylthiol side chain.

The predicted energies from DFT calculations can also be used to compare the relative stabilities of different isomers or conformers of the molecule.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative)
ParameterPredicted Value
C-S Bond Length~1.82 Å
S-H Bond Length~1.34 Å
C-C (propyl chain) Bond Length~1.53 Å
C-C (cyclobutyl ring) Bond Length~1.55 Å
C-S-H Bond Angle~96.5°
C-C-S Bond Angle~110.0°
Cyclobutyl Ring Puckering Angle~30-35°

Note: The values in Table 1 are illustrative, representing typical results obtained from DFT calculations for similar chemical structures.

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that are based directly on theoretical principles, without the inclusion of experimental data. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), are generally more computationally demanding than DFT but can provide higher accuracy, often referred to as the "gold standard" in computational chemistry. nih.gov

For this compound, these high-level calculations would be used to obtain a very accurate single-point energy for the geometry optimized by DFT. This serves as a benchmark to validate the results from less computationally expensive methods and to provide a highly reliable prediction of the molecule's thermodynamic stability. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. wikipedia.orglibretexts.org The energies and shapes of these orbitals, which can be readily calculated using DFT, provide critical insights into how this compound is likely to interact with other chemical species.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which the molecule is most likely to donate electrons. For a thiol, the HOMO is expected to have a high density localized on the sulfur atom's lone pair electrons, indicating that this site is the primary center of nucleophilicity. youtube.comyoutube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the first available space to accept electrons. The energy of the LUMO reflects the molecule's electrophilicity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)
PropertyPredicted Value (eV)Implication
HOMO Energy-9.5Indicates electron-donating ability (nucleophilicity) centered on the sulfur atom.
LUMO Energy+1.2Indicates susceptibility to nucleophilic attack, likely at an antibonding orbital.
HOMO-LUMO Gap10.7Suggests a relatively high kinetic stability under normal conditions.

Note: The values in Table 2 are illustrative examples based on calculations for analogous alkyl thiols.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

While quantum chemical calculations focus on the static, minimum-energy state of a molecule, Molecular Dynamics (MD) simulations provide a view of how the molecule moves and changes shape over time at a given temperature. mdpi.com MD simulations model the atomic motions by applying classical mechanics, where the forces between atoms are described by a "force field."

The propyl chain of this compound is flexible, with several rotatable single bonds. MD simulations can explore the different spatial arrangements, or conformations, that result from rotation around these bonds. mdpi.comsemanticscholar.org By simulating the molecule's movements over nanoseconds or longer, a comprehensive picture of its conformational landscape can be generated.

These simulations can identify the most populated (lowest energy) conformations and the energy barriers required to transition between them. For the propylthiol chain, this would involve analyzing the dihedral angles between the carbon and sulfur atoms to determine the preference for anti (staggered) versus gauche (eik) conformations. The results would provide insight into the molecule's flexibility and its average shape in a dynamic environment.

The behavior of a molecule can be significantly influenced by its environment, particularly by a solvent. MD simulations are exceptionally well-suited to study these effects by including explicit solvent molecules (e.g., water) or by using an implicit continuum model that approximates the bulk properties of the solvent. frontiersin.org

For this compound, simulations in a polar solvent like water would reveal how solvent molecules arrange themselves around the solute. Specific interactions, such as hydrogen bonding between water and the thiol group (-SH), can stabilize certain conformations over others. researchgate.netwayne.edu For instance, conformations where the thiol group is more exposed to the solvent may become more favorable than they would be in the gas phase. These simulations are crucial for understanding the molecule's behavior in realistic chemical or biological systems. researchgate.netacs.org

Analysis of Intermolecular Interactions in Condensed Phases

In the liquid or solid state, molecules of this compound are subject to a variety of non-covalent intermolecular interactions that dictate their physical properties, such as boiling point, viscosity, and solubility. Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanical calculations, can quantify these forces.

The primary intermolecular forces at play for this compound are:

Dipole-Dipole Interactions: The carbon-sulfur (C-S) and sulfur-hydrogen (S-H) bonds introduce a permanent dipole moment to the molecule. These dipoles align in the condensed phase, leading to attractive electrostatic interactions that contribute to the substance's cohesive energy.

Weak Hydrogen Bonding: The thiol (S-H) group can act as a weak hydrogen bond donor, with the sulfur atom of a neighboring molecule serving as the acceptor (S-H···S). Quantum crystallography studies on various thiols have characterized these interactions. rsc.org While significantly weaker than the hydrogen bonds involving oxygen or nitrogen, they are directional and contribute to the structural organization in the condensed phase. rsc.org The interaction energy for thiol hydrogen bonds is estimated to be in the range of -3 to -15 kJ/mol. rsc.org

Molecular dynamics simulations can model the collective behavior of thousands of this compound molecules. By calculating radial distribution functions, these simulations can predict the average distances and coordination numbers between key atoms (like sulfur), revealing the short-range order in the liquid state. The interaction energy between molecules can be partitioned into its constituent van der Waals and electrostatic components, providing a quantitative understanding of the condensed-phase behavior. nih.gov

Interaction TypeInvolved Molecular MoietyTypical Energy (kJ/mol)Significance for this compound
Van der Waals ForcesCyclobutylpropyl ChainVariable (distance-dependent)Primary contributor to cohesive energy and bulk properties.
Dipole-Dipole InteractionsC-S-H Group~5 - 10Contributes to molecular alignment and boiling point.
Weak Hydrogen Bonding (S-H···S)Thiol Group~3 - 15 rsc.orgProvides directionality and influences local structure in the condensed phase. rsc.org

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical chemistry is instrumental in mapping the detailed pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that control reaction rates. For this compound, this includes reactions typical of thiols, such as radical additions and oxidations.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Locating the precise geometry of this TS is a primary goal of computational reaction mechanism studies. For a reaction involving this compound, such as its radical addition to an alkene (a thiol-ene reaction), quantum chemical methods like Density Functional Theory (DFT) are used to find the TS structure. researchgate.net A key feature of a correctly identified TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction path. nih.gov

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. nih.gov The IRC analysis maps the complete reaction pathway by following the path of steepest descent from the transition state down to the reactant and product energy minima. mdpi.com This provides a clear, step-by-step visualization of how bond lengths and angles change throughout the reaction, confirming that the identified TS indeed connects the intended reactants and products. nih.gov

For example, in the radical-mediated addition of a thiol to a double bond, the reaction proceeds in two main steps:

Hydrogen abstraction from the S-H group to form a thiyl radical.

Addition of the thiyl radical to the alkene.

Computational studies on analogous systems can provide estimates for these energy barriers. The activation energy for H-abstraction from simple alkanethiols by radicals like OH is very low, often below 10 kJ/mol. researchgate.net The subsequent addition of the resulting thiyl radical to an alkene is also typically a low-barrier process.

Reaction ParameterDefinitionMethod of CalculationSignificance
Activation Energy (Ea)Energy barrier from reactants to transition state.ΔE(TS) - ΔE(Reactants)Determines the reaction rate (kinetics).
Reaction Enthalpy (ΔH)Overall energy change from reactants to products.ΔE(Products) - ΔE(Reactants)Determines if a reaction is exothermic or endothermic (thermodynamics).

Note: The specific values for this compound would require dedicated DFT calculations.

When this compound reacts with an unsymmetrical alkene, the thiyl radical can add to either of the two double-bonded carbons, leading to different constitutional isomers (regioisomers). The radical-mediated thiol-ene reaction is known to exhibit high regioselectivity, typically proceeding via an anti-Markovnikov pathway. rsc.org

Computational chemistry can predict this outcome by calculating the activation energies for the two possible pathways. The pathway with the lower activation energy will be the dominant one. This is typically the pathway that proceeds through the more stable radical intermediate. For the addition of the 3-cyclobutylpropanethiyl radical to a terminal alkene like propene, the addition to the terminal carbon is favored because it produces a more stable secondary radical intermediate, as opposed to the less stable primary radical that would form from addition to the internal carbon. DFT calculations can quantify this energy difference, providing a theoretical basis for the observed regioselectivity. nih.govresearchgate.net

Similarly, if the reaction creates new stereocenters, the relative energies of the transition states leading to different stereoisomers can be calculated to predict the diastereoselectivity or enantioselectivity of the reaction.

Quantitative Structure-Property Relationships (QSPR) Modeling (non-biological)

QSPR modeling establishes a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. These models are used to predict the properties of new or untested compounds without the need for experimental measurement. nih.gov

For non-biological applications, QSPR models can predict a range of important properties for this compound. These models are built by first calculating a set of numerical values, known as molecular descriptors, from the compound's structure. These descriptors can encode topological, geometric, or electronic features. A statistical method, such as multiple linear regression or a neural network, is then used to create a model that correlates these descriptors with an experimentally measured property for a large set of training compounds. nih.gov

Relevant properties for this compound that can be predicted using QSPR include:

Boiling Point: Descriptors related to molecular size, polarity (dipole moment), and polarizability would be key inputs.

Vapor Pressure: This property is strongly related to the boiling point and intermolecular forces.

Refractive Index: This depends on the molecule's polarizability and density.

Critical Temperature and Pressure: These are important parameters for process engineering and can be predicted from structural descriptors. nih.gov

Publicly available modeling suites, such as OPERA, provide pre-built, validated QSPR models for many of these endpoints. osti.govresearchgate.net These models use descriptors like molecular weight, atom counts, and electrotopological state indices to make predictions. By inputting the structure of this compound, these tools can provide rapid and reliable estimates of its key physicochemical properties. osti.govresearchgate.net

In Silico Screening for New Material Candidates

In silico screening has emerged as a crucial and efficient methodology in materials science for the high-throughput evaluation of chemical compounds for specific applications before their synthesis. rsc.org For a molecule like this compound, with its distinct combination of a reactive thiol headgroup, a flexible propyl linker, and a bulky cyclobutyl tail, computational screening can identify its potential in forming novel materials such as self-assembled monolayers (SAMs), corrosion inhibitors, and functionalized nanoparticles.

The screening process typically involves the calculation of a variety of molecular descriptors and the simulation of the molecule's interaction with surfaces or other molecules. rsc.org For this compound, key computed properties would include its adsorption energy on different metallic surfaces, its molecular conformation and packing density in monolayers, and its electronic properties that govern its reactivity. ljast.lynih.gov

Self-Assembled Monolayers (SAMs):

The thiol group in this compound has a strong affinity for noble metal surfaces like gold, making it a candidate for forming SAMs. sigmaaldrich.com Computational simulations, particularly molecular dynamics (MD), can predict the structure and stability of such monolayers. nih.gov Important parameters that are screened include the tilt angle of the molecule with respect to the surface normal, the thickness of the monolayer, and the packing density. sigmaaldrich.comsurfacesciencelab.com The presence of the cyclobutyl group is expected to introduce significant steric effects, influencing the final arrangement of the molecules on the surface.

Below is a hypothetical data table illustrating the kind of results that would be generated from an in silico screening of this compound and related alkanethiols for their potential in forming SAMs on a gold (Au(111)) surface.

CompoundAdsorption Energy (kcal/mol)Predicted Tilt Angle (°)Calculated Monolayer Thickness (Å)
Propane-1-thiol-35.2325.8
This compound-38.5457.2
Hexanethiol-40.1309.5
Cyclohexanethiol-39.8508.1

Corrosion Inhibitors:

Thiols are known to be effective corrosion inhibitors for various metals. researchgate.net In silico screening of this compound for this application would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine its electronic properties. ljast.ly Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment are calculated to predict the molecule's ability to adsorb on a metal surface and prevent corrosion. ljast.ly A high EHOMO value suggests a greater tendency to donate electrons to the empty d-orbitals of the metal, while a low ELUMO value indicates an ability to accept electrons from the metal. ljast.ly

The following interactive table presents hypothetical DFT-calculated quantum chemical parameters for this compound in the context of screening for corrosion inhibition potential.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
Propane-1-thiol-6.50.87.31.8
This compound-6.20.56.72.1
Thiophenol-5.8-0.25.61.5

Functionalization of Nanoparticles:

The thiol group of this compound can also be used to functionalize the surface of nanoparticles, altering their properties for various applications. researchgate.netmdpi.com Computational screening can be employed to predict the binding affinity of the thiol to different nanoparticle materials (e.g., gold, silver, quantum dots) and to model the resulting surface morphology. The cyclobutyl group would provide a sterically bulky outer layer, which could influence the dispersibility and reactivity of the functionalized nanoparticles. nih.gov

Through such in silico screening, the potential of this compound as a building block for new materials can be rapidly assessed, prioritizing experimental efforts towards the most promising applications.

Applications in Chemical Synthesis and Advanced Materials Science

Role as a Key Synthetic Building Block and Intermediate

As a bifunctional molecule, 3-cyclobutylpropane-1-thiol serves as a valuable intermediate and building block. The thiol (-SH) group provides a nucleophilic handle for a wide array of chemical transformations, while the cyclobutyl moiety introduces a three-dimensional, carbocyclic scaffold that is of increasing interest in medicinal chemistry and materials science. whiterose.ac.uk

The thiol group of this compound is readily converted into various other functional groups, making it a strategic precursor in multi-step syntheses. Thiols can be oxidized to form sulfonic acids, sulfoxides, or sulfones, or they can be alkylated to generate thioethers. These transformations allow for the incorporation of the cyclobutylpropyl fragment into larger, more complex molecular architectures. The cyclobutane (B1203170) ring itself is a desirable motif in drug discovery, valued for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules. whiterose.ac.uk The synthesis of specialized thiol building blocks, often in a protected or "masked" form like a thioester, is a common strategy to facilitate their use in constructing complex frameworks, such as metal-dithiolene networks. nih.gov

Thiols and their corresponding thiolates are effective ligands for a variety of metal ions, finding application in the field of organometallic chemistry and catalysis. The sulfur atom can coordinate to a metal center, influencing its electronic properties and reactivity. The use of thiols as ancillary or cooperative ligands can enable or enhance catalytic activity in reactions such as hydrogenation and dehydrogenation. nih.gov In such systems, the thiol can act as a proton shuttle, facilitating bond activation through metal-ligand cooperation. nih.gov While specific studies on this compound as a ligand are not prevalent, its fundamental structure suggests potential applications in catalysis, where the sterically demanding cyclobutyl group could influence the stereoselectivity of catalytic transformations. Rhodium-based catalysts, for example, utilize phosphine (B1218219) ligands to control selectivity in reactions like the hydrothiolation of cyclopropenes. nih.gov

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The cyclobutyl group can be installed onto aromatic and heteroaromatic systems via Suzuki-Miyaura cross-coupling reactions, typically by first converting the parent hydrocarbon into a more reactive species like potassium cyclobutyltrifluoroborate. nih.gov This methodology allows for the coupling of the cyclobutyl ring with a wide range of aryl chlorides. nih.gov

Furthermore, the thiol group can participate directly in C-S cross-coupling reactions to form aryl thioethers. Palladium-catalyzed reactions are often employed for this purpose, coupling thiols with aryl halides. mdpi.com To circumvent the challenges associated with the volatility and odor of thiols, surrogates or protected forms are sometimes used, which can be deprotected in situ during the coupling reaction. researchgate.net

Table 1: Potential Cross-Coupling Strategies Involving this compound Derivatives

Coupling StrategySubstrate 1 (Derived from this compound)Substrate 2 (Coupling Partner)Catalyst System (Example)Resulting Bond
Suzuki-Miyaura Potassium (3-mercaptopropyl)cyclobutyltrifluoroborateAryl/Heteroaryl ChloridePd(OAc)₂ / XPhosCyclobutyl-Aryl C-C
C-S Coupling This compoundAryl BromidePd₂(dba)₃ / Phosphine LigandAryl-Sulfur C-S

Applications in Polymer Chemistry and Functional Materials

The reactivity of the thiol group makes this compound a valuable monomer and modifying agent in polymer science, particularly in the context of "click" chemistry and controlled polymerization techniques.

The thiol-ene reaction is a highly efficient and versatile "click" reaction that involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an "ene"). wikipedia.orgcisco.com This reaction is characterized by its high yields, rapid rates under mild conditions (often initiated by UV light), insensitivity to oxygen, and lack of byproducts. wikipedia.orgyoutube.comdergipark.org.tr These features make it an ideal tool for polymer synthesis and modification.

As a monofunctional thiol, this compound can be used to functionalize polymers that contain pendent alkene groups, thereby introducing the cyclobutyl moiety onto the polymer side chains. When used in conjunction with multifunctional "ene" monomers, it can participate in the formation of cross-linked polymer networks. These thiol-ene networks are known for their homogeneity and rapid curing times. wikipedia.org The versatility of this reaction allows for its use in diverse applications, from creating carbosilane dendrimers to modifying organosilicon compounds. nih.gov

Table 2: Examples of Thiol-Ene Reactions with this compound

"Ene" ReactantReaction InitiatorProduct StructureApplication Area
Norbornene-functionalized monomer Photoinitiator (e.g., DMPA)Polymer with cyclobutylpropyl thioether side chainsFunctional Coatings, Network Formation
Allyl Ether UV Light or Thermal Initiator (e.g., AIBN)1-allyloxy-3-(3-cyclobutylpropyl)sulfanylpropaneSurface Modification, Dendrimer Synthesis
Vinyl Silane Radical Initiator3-(3-cyclobutylpropyl)sulfanylpropyl(triethoxy)silaneHybrid Organic-Inorganic Materials

In free radical polymerization, thiols are widely recognized for their role as effective chain transfer agents (CTAs). researchgate.net They serve to control and limit the molecular weight of the resulting polymers. The mechanism involves the abstraction of the hydrogen atom from the thiol's S-H group by a propagating polymer radical. This terminates the growing polymer chain and generates a new thiyl radical, which then initiates a new polymer chain. core.ac.uk

The efficiency of a CTA is determined by its chain transfer constant. The weak S-H bond in thiols makes them highly effective in this role. researchgate.netresearchgate.net this compound can function as a CTA in the polymerization of various vinyl monomers, allowing for the synthesis of polymers with controlled molecular weights and narrower molecular weight distributions. This control is crucial for tailoring the physical and mechanical properties of materials for specific applications. While thiols are classic CTAs, newer techniques like thiol-induced, light-activated controlled radical polymerization (TIRP) further expand the utility of thiol-based compounds in creating well-defined polymers. hhu.de The prooxidative chain transfer activity of thiols has also been studied in biological contexts, highlighting the fundamental reactivity of the thiol group. nih.gov

Modifier for Enhancing Polymer Properties (e.g., Crosslinking, Adhesion, Mechanical Strength)

Thiols are widely recognized for their role in polymer modification, primarily through "thiol-ene" click chemistry. This highly efficient and often photochemically initiated reaction allows for the covalent bonding of thiols to polymers containing carbon-carbon double bonds (enes). rsc.orgresearchgate.netresearchgate.net This process can be harnessed to modify polymer properties in several ways:

Crosslinking: By reacting with multifunctional "ene" polymers, difunctional or polyfunctional thiols can create crosslinked networks. In the case of this compound, its monofunctional nature would typically be used to functionalize a polymer backbone rather than directly crosslink. However, it could be used to cap reactive sites or be a component in more complex crosslinking systems. Thiol-ene reactions are known to produce highly crosslinked and dense networks, which can lead to materials with high glass transition temperatures (Tg), high rubbery modulus, and reduced shrinkage. researchgate.net

Mechanical Strength: The incorporation of bulky side chains, such as the cyclobutyl group of this compound, into a polymer can influence its mechanical properties. These groups can affect chain packing and intermolecular forces, potentially altering the material's tensile strength, elongation at break, and hardness. While specific data for this compound is not available, the principle of using functional additives to tailor mechanical properties is well-established in polymer science.

The efficiency of thiol-ene reactions makes them a versatile tool for creating functional polymers. rsc.orgscispace.comresearchgate.net The reaction proceeds via a radical-mediated step-growth mechanism, which is often rapid and can be initiated under mild conditions, including with light, making it a "green chemistry" approach. mdpi.com

Surface Chemistry and Self-Assembled Monolayers (SAMs)

The thiol group has a strong affinity for noble metal surfaces, which has led to the extensive study of self-assembled monolayers (SAMs) of alkanethiols. sigmaaldrich.comrsc.org SAMs are highly ordered, single-molecule-thick films that spontaneously form when a substrate is exposed to a solution of the thiol. diva-portal.orguh.edu

Adsorption on Metal Surfaces (e.g., Gold, Silver) and Other Substrates

Alkanethiols readily adsorb onto gold, silver, copper, and other metal surfaces, forming a strong, semi-covalent bond between the sulfur atom and the metal. sigmaaldrich.comoaepublish.com The driving force for the self-assembly process includes this strong sulfur-metal interaction, as well as van der Waals interactions between the alkyl chains of adjacent molecules. sigmaaldrich.com It is highly probable that this compound would also form SAMs on these surfaces. The presence of the cyclobutyl group at the terminus of the alkyl chain would influence the packing density and ordering of the monolayer.

Thiols have also been shown to form SAMs on other substrates, such as gallium arsenide (GaAs), which is relevant for applications in electronics. researchgate.net

Fabrication and Characterization of Thiol-Based SAMs for Surface Engineering

The fabrication of thiol-based SAMs is a straightforward process, typically involving the immersion of a clean substrate into a dilute solution of the thiol in a suitable solvent, such as ethanol. sigmaaldrich.com The formation of the monolayer is a relatively fast process, often achieving significant coverage within minutes to hours. sigmaaldrich.com

The resulting SAMs can be characterized by a variety of surface-sensitive techniques:

X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface and the bonding state of the sulfur atom. nih.gov

Contact Angle Goniometry: To measure the wettability of the surface, which is indicative of the packing and orientation of the terminal groups of the SAM. nih.gov

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): To visualize the molecular-level structure and ordering of the monolayer. uh.edu

The structure and properties of the SAM are influenced by the nature of the thiol, the substrate, and the preparation conditions. For a SAM of this compound, the size and shape of the cyclobutyl group would be a key determinant of the final monolayer structure.

Applications in Nanomaterial Functionalization and Device Fabrication

The ability to precisely control surface properties with SAMs makes them invaluable in nanotechnology. nih.gov Functionalization with SAMs can enhance the biocompatibility, stability, and dispersibility of nanoparticles. nih.govmdpi.com A SAM of this compound could be used to create a hydrophobic and sterically hindered surface on nanoparticles, which could be useful in applications where aggregation needs to be prevented.

In the fabrication of electronic devices, SAMs can be used as ultrathin dielectric layers, to control the work function of electrodes, or to act as a template for the growth of other materials. The specific properties of a this compound SAM would need to be experimentally determined to assess its suitability for such applications.

Analytical Reagent and Sensor Development (based on chemical reactivity, not biological)

The reactivity of the thiol group also lends itself to applications in analytical chemistry.

Derivatization Agent for Chromatographic and Spectroscopic Analysis

Thiols can be used as derivatizing agents to improve the analytical detection of certain molecules. researchgate.netscispace.com Derivatization is a technique used in chromatography to convert an analyte into a product that has improved chromatographic properties or is more easily detected. For example, a thiol can react with an analyte to introduce a chromophore for UV-Vis spectroscopic detection or to increase its volatility for gas chromatography (GC) analysis. researchgate.netcolab.wsresearchgate.net

This compound could potentially be used to derivatize analytes containing reactive functional groups. The cyclobutyl group would introduce a specific mass fragment that could be useful for identification in mass spectrometry (MS). The choice of derivatizing agent depends on the specific analyte and the analytical technique being employed.

The spectrophotometric analysis of certain thiols has also been reported, indicating the potential for developing sensor methodologies based on the specific reactivity of the thiol group. nih.gov

Development of Chemical Sensors for Specific Analytes (e.g., metal ions)

The unique chemical properties of this compound, particularly the presence of a terminal thiol (-SH) group, position it as a promising candidate for the development of highly selective chemical sensors. The strong affinity of sulfur for heavy metals forms the basis of its application in detecting hazardous ions in various environments. While direct research specifically employing this compound in published sensor studies is not extensively documented, its potential can be inferred from the broad use of other thiol-containing compounds in similar applications.

The fundamental principle behind thiol-based chemical sensors for metal ions involves the formation of a self-assembled monolayer (SAM) on a transducer surface, most commonly gold. The thiol groups readily bind to the gold surface, creating an organized, dense layer. This functionalized surface can then interact with specific analytes, such as heavy metal ions. The cyclobutyl group in this compound could influence the packing density and thermal stability of the SAM, potentially enhancing sensor performance.

One common approach is the use of colorimetric sensors. In these systems, the interaction between the thiol-functionalized surface and metal ions leads to a visually detectable color change. For instance, gold nanoparticles functionalized with thiol compounds can change color upon aggregation induced by the presence of metal ions. Another strategy involves fluorescence quenching, where the binding of a metal ion to a thiol-capped quantum dot results in a decrease in fluorescence intensity, which can be correlated to the analyte concentration. hilarispublisher.com

Research has demonstrated the use of various thiols in colorimetric sensor arrays for the rapid identification of multiple heavy metal ions. measurebiology.orgacs.org These arrays utilize the differential binding affinities of various thiols for different metal ions, generating a unique response pattern for each analyte. measurebiology.orgacs.org This allows for the simultaneous detection and discrimination of ions such as lead (Pb²⁺), mercury (Hg²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). hilarispublisher.commeasurebiology.orgacs.org

The table below summarizes findings from studies on thiol-based sensors for heavy metal ions, illustrating the potential application and performance metrics for a sensor based on this compound.

Analyte (Metal Ion)Sensor TypeSensing PrincipleTypical Thiol Compound UsedDetection Limit
Hg²⁺FluorescenceFluorescence quenching of thiol-capped CdTe quantum dotsMercaptopropionic AcidSub-ppm levels
Pb²⁺ColorimetricAggregation of thiol-functionalized gold nanoparticlesL-cysteineNanomolar (nM) range
Cu²⁺ElectrochemicalComplexation with thiol-modified electrode surface2-mercaptoethanolPicomolar (pM) range
Cd²⁺Colorimetric ArrayCompetitive binding between thiols and urease for the metal ionL-glutathione10 nM

The development of sensors using this compound would follow similar principles. The compound would be immobilized on a suitable substrate, such as gold nanoparticles or a gold electrode, to create a sensing interface. Upon exposure to a sample containing heavy metal ions, the thiol groups would selectively bind to the metal ions. This binding event would then be transduced into a measurable signal, such as a change in color, fluorescence, or electrical current. The specificity and sensitivity of the sensor would be influenced by factors such as the structure of the thiol compound, the nature of the transducer, and the experimental conditions. The presence of the cyclobutyl moiety may introduce unique steric and electronic effects that could be harnessed to achieve enhanced selectivity for specific metal ions.

Analytical Methodologies for Characterization and Detection of 3 Cyclobutylpropane 1 Thiol

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic techniques are central to the analysis of volatile thiols, providing the necessary separation from complex matrices and enabling both qualitative identification and quantitative measurement. Gas chromatography and high-performance liquid chromatography are the most prominently used methods.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like 3-cyclobutylpropane-1-thiol. mdpi.com Method development often involves optimizing parameters such as the choice of the capillary column, injector temperature, oven temperature program, and detector. For volatile thiols, columns with non-polar or mid-polar stationary phases are typically employed to achieve good separation.

A critical challenge in the GC analysis of thiols is their high reactivity and propensity for adsorption onto metal surfaces within the GC system, which can lead to poor peak shape and inaccurate quantification. chromforum.org To mitigate these issues, derivatization is a common strategy. Reagents such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) or ethyl propiolate (ETP) can be used to convert the thiol group into a less reactive and more stable derivative, which also enhances detection sensitivity. mdpi.com

Detectors for GC analysis of thiols are chosen based on the required sensitivity and selectivity. While a Flame Ionization Detector (FID) can be used, sulfur-specific detectors like the Sulfur Chemiluminescence Detector (SCD) and the Pulsed Flame Photometric Detector (PFPD) offer significantly higher selectivity and sensitivity for sulfur-containing compounds. mdpi.comnih.gov

Table 1: Example GC Conditions for Volatile Thiol Analysis

ParameterCondition
Column DB-Sulphur (60 m x 0.32 mm, 4.2 µm)
Injector Temperature 250 °C
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 5 °C/min, hold 10 min
Carrier Gas Helium at 1.5 mL/min
Detector Sulfur Chemiluminescence Detector (SCD)

This table presents typical GC conditions that could be adapted for the analysis of this compound based on methods for other volatile thiols.

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC, particularly for less volatile thiols or when derivatization is preferred to improve detection. Reversed-phase HPLC is the most common mode of separation. nih.gov The choice of a suitable C18 or C8 column is crucial for retaining and separating the thiol of interest from other sample components.

Detection in HPLC for thiols that lack a strong chromophore, such as this compound, often requires derivatization to introduce a fluorescent or UV-active moiety. diva-portal.org This pre-column derivatization not only enhances detectability but can also improve the chromatographic behavior of the analyte.

Electrochemical detection (ED) is a highly sensitive and selective method for the direct analysis of thiols without derivatization. nih.govnih.gov An electrochemical detector measures the current resulting from the oxidation or reduction of the thiol at an electrode surface, offering excellent sensitivity for electroactive species. mdpi.com

Table 2: Example HPLC-ED Parameters for Thiol Analysis

ParameterSetting
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of 0.1% formic acid in water and acetonitrile
Flow Rate 1.0 mL/min
Detector Coulometric Electrochemical Detector
Working Electrode Potential +0.9 V vs. Ag/AgCl

This table provides an example of HPLC-ED parameters that could serve as a starting point for the analysis of this compound.

For the unambiguous identification and quantification of this compound in complex matrices, hyphenated techniques that couple chromatography with mass spectrometry (MS) are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the definitive identification capabilities of MS. jmchemsci.com After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its confident identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring only specific fragment ions of the target compound. chromforum.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of a wide range of compounds, including thiols. nih.govmdpi.com Similar to HPLC, derivatization may be employed to improve ionization efficiency in the mass spectrometer's source. researchgate.net Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of thiols. oup.commdpi.com Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. nih.gov

Electrochemical Methods for Thiol Detection

Electrochemical methods offer a sensitive and often cost-effective alternative to chromatographic techniques for the detection of thiols. electrochemsci.org These methods are based on the electrochemical activity of the thiol group.

Voltammetric techniques, such as cyclic voltammetry (CV), can be used to study the electrochemical behavior of thiols. nih.gov By scanning the potential applied to a working electrode and measuring the resulting current, a voltammogram is obtained which provides information about the oxidation and reduction potentials of the analyte. The direct oxidation of thiols at solid electrodes can be challenging due to slow electron transfer and high overpotentials. acs.org However, chemically modified electrodes can be used to facilitate the electrocatalysis of thiol oxidation, leading to improved sensitivity and lower detection potentials. nih.gov The study of these potentials is fundamental for developing amperometric sensors.

Amperometric sensors operate by applying a constant potential to a working electrode and measuring the current as a function of time, which is proportional to the concentration of the analyte. mdpi.com These sensors can be highly sensitive and provide real-time measurements. nih.gov The development of an amperometric sensor for this compound would involve selecting an appropriate electrode material and optimizing the applied potential based on voltammetric studies. Gold electrodes are often used for thiol detection due to the strong affinity between gold and sulfur. electrochemsci.org The surface of the electrode can be modified with catalysts or nanomaterials to enhance the sensor's performance in terms of sensitivity and selectivity. rsc.org

Table 3: Comparison of Thiol Detection Limits by Different Analytical Techniques

TechniqueAnalyteDetection LimitReference
HPLC-EDCysteine63.7 nM acs.org
HPLC-EDGlutathione13.2 µM acs.org
GC-SCDVarious volatile thiols< 1 ng mdpi.com
Amperometric SensorCysteine19 nM rsc.org

This table illustrates the typical detection limits achievable for various thiols using different analytical methods. Similar performance could be expected for the analysis of this compound with appropriate method development.

Spectrophotometric and Spectrofluorometric Techniques

Spectroscopic methods offer sensitive and often rapid means for the detection and quantification of thiols. Due to the weak chromophoric nature of the thiol group itself, these methods typically involve a derivatization step to produce a colored or fluorescent product that can be easily measured.

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of thiols, including aliphatic thiols analogous to this compound. nih.gov The methodology is predicated on a chemical reaction between the thiol and a chromogenic reagent, which results in a new molecule with strong absorbance at a specific wavelength. researchgate.net

One of the most common reagents for this purpose is 5,5'-dithiobis-(2-nitrobenzoic acid), known as DTNB or Ellman's reagent. wikipedia.org Thiols react with DTNB in a disulfide exchange reaction to cleave the disulfide bond, releasing the highly colored 2-nitro-5-thiobenzoate (TNB²⁻) anion. wikipedia.orgrsc.org This product has a distinct yellow color and exhibits a strong absorbance maximum at 412 nm. uci.edubmglabtech.com The reaction is rapid and stoichiometric, allowing for the accurate quantification of the thiol concentration by measuring the absorbance of the TNB²⁻ produced. wikipedia.org The molar extinction coefficient of TNB²⁻ is well-established, typically around 14,150 M⁻¹ cm⁻¹, enabling direct calculation of the thiol concentration using the Beer-Lambert law. wikipedia.orgbroadpharm.comlongdom.org This method is robust and can be used to determine low-molecular-mass thiols in various samples. wikipedia.org

ReagentReaction PrincipleProductλmax (nm)Molar Extinction Coefficient (M⁻¹ cm⁻¹)Reference
Ellman's Reagent (DTNB)Disulfide exchange2-nitro-5-thiobenzoate (TNB²⁻)412~14,150 wikipedia.orgbroadpharm.com
4,4'-dithiodipyridine (DTDP)Disulfide exchange4-thiopyridone324~19,800 unipd.it

Fluorescence spectroscopy provides a highly sensitive alternative for the detection of thiols. This approach utilizes fluorogenic probes, which are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon reaction with a thiol. nih.gov This "turn-on" mechanism provides a high signal-to-noise ratio, enabling the detection of thiols at very low concentrations. nih.gov

A variety of reaction mechanisms are employed in the design of thiol-reactive probes, including Michael addition, nucleophilic substitution, and disulfide bond cleavage. nih.govmdpi.com For aliphatic thiols like this compound, probes based on the Michael addition reaction are particularly common. nih.gov For instance, maleimide-based probes are widely used; the thiol adds across the carbon-carbon double bond of the maleimide (B117702) group, which disrupts an intramolecular quenching process and leads to a significant increase in fluorescence intensity. mdpi.comthermofisher.com Other fluorophores used in thiol probes include coumarin, rhodamine, and BODIPY derivatives. mdpi.commdpi.comnih.gov

The choice of probe depends on the specific application, required sensitivity, and the potential for interference from other sample components. These probes can exhibit large fluorescence enhancements, sometimes over 100-fold, upon reaction with thiols. nih.gov

Probe ClassReaction MechanismTypical FluorophoreExcitation (λex, nm)Emission (λem, nm)Fold-Increase in FluorescenceReference
Maleimide-basedMichael AdditionRhodamine B~560~586>200 mdpi.com
Oxanorbornadiene (OND)Michael AdditionDansyl~332~550Up to 180 nih.gov
Coumarin-basedMichael AdditionCoumarin~444~496>200 nih.govmdpi.com
BODIPY-basedNucleophilic SubstitutionBODIPY~520~590~46 mdpi.com

Sample Preparation and Matrix Effects in Analytical Determinations

The reliability of any analytical method for this compound is highly dependent on the effectiveness of the sample preparation and the management of matrix effects. Because thiols are often present at low concentrations and in complex mixtures, these steps are critical for accurate and precise quantification. mdpi.comnih.gov

The primary goals of sample preparation are to isolate the target thiol from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. mdpi.com For volatile thiols, techniques like headspace solid-phase microextraction (HS-SPME) are effective. researchgate.net

A highly selective and efficient method for extracting thiols from complex matrices like wine or food involves solid-phase extraction (SPE) using a sorbent containing silver ions (Ag⁺). acs.orgnih.gov Thiols have a strong affinity for silver, allowing them to be selectively retained on the SPE cartridge while other matrix components are washed away. mdpi.comacs.org The captured thiols can then be eluted using a solution of a competing thiol, such as L-cysteine. acs.org This Ag⁺-SPE method has been shown to be effective, with recoveries for non-furan thiols ranging from 87% to 101%. acs.orgnih.gov Other selective extraction methods have utilized mercury ions (Hg⁺), though silver-based methods are preferred to avoid the use of toxic mercury. mdpi.comdss.go.th

TechniquePrincipleApplicationTypical RecoveryReference
Solid-Phase Extraction (SPE) with Ag⁺ SorbentSelective affinity of thiols for silver ions.Isolation of volatile thiols from wine, beer, and coffee.87-101% (for non-furan thiols) acs.orgnih.gov
Headspace Solid-Phase Microextraction (HS-SPME)Equilibrium partitioning of volatile analytes between sample headspace and a coated fiber.Analysis of volatile thiols in various matrices.Dependent on fiber coating and sample matrix. researchgate.net
Liquid-Liquid Extraction (LLE)Partitioning of analyte between two immiscible liquid phases.General, non-specific extraction of volatiles. Often used as a preliminary step before selective extraction.Variable; can be combined with other methods for improved selectivity. mdpi.com

Matrix effects occur when components of the sample matrix, other than the analyte itself, alter the analytical signal, leading to either suppression or enhancement. nih.govchromatographyonline.com These effects can compromise the accuracy and precision of quantitative analysis, particularly in sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govchromatographyonline.com

Strategies to mitigate matrix interference are crucial. One effective approach is to improve sample cleanup to remove as many interfering compounds as possible before analysis. chromatographyonline.comchromatographyonline.com Techniques like the selective Ag⁺-SPE method described above are highly beneficial in this regard. acs.org

Another powerful strategy is the use of a stable isotope-labeled internal standard (SIL-IS). chromatographyonline.com A SIL-IS is chemically identical to the analyte but contains heavier isotopes (e.g., ²H or ¹³C). It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of the signal. chromatographyonline.com

When a SIL-IS is not available, matrix-matched calibration is a common alternative. This involves preparing calibration standards in a blank matrix that is identical to the sample matrix, thereby ensuring that the standards and samples experience similar matrix effects. nih.gov Other approaches include diluting the sample to reduce the concentration of interfering substances, though this may compromise detection limits. chromatographyonline.com Derivatization can also help by changing the chemical properties of the thiol, potentially moving its chromatographic peak away from co-eluting interferences. researchgate.netnih.gov

StrategyDescriptionAdvantagesLimitationsReference
Enhanced Sample CleanupUtilizing selective extraction techniques (e.g., Ag⁺-SPE) to remove interfering matrix components.Directly removes the source of interference. Improves method robustness.May be time-consuming and add complexity to the workflow. acs.orgchromatographyonline.com
Stable Isotope-Labeled Internal Standard (SIL-IS)An isotopically labeled version of the analyte is added to the sample to correct for signal variations.Considered the "gold standard" for correcting matrix effects. Highly accurate.Can be expensive and are not always commercially available. chromatographyonline.com
Matrix-Matched CalibrationCalibration standards are prepared in a blank matrix that mimics the sample.Effectively compensates for matrix effects.Requires a representative blank matrix, which may be difficult to obtain. nih.gov
Sample DilutionDiluting the sample extract to lower the concentration of interfering compounds.Simple and quick to implement.Reduces analyte concentration, potentially compromising sensitivity and limits of detection. chromatographyonline.com
DerivatizationChemically modifying the analyte to alter its chromatographic and/or mass spectrometric properties.Can improve chromatographic separation from interferences and enhance signal intensity.Adds an extra step to the procedure; reaction must be complete and reproducible. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues

Discovery of Novel and Efficient Synthetic Routes for 3-Cyclobutylpropane-1-thiol and its Derivatives

Future research will likely focus on developing more efficient, sustainable, and versatile methods for the synthesis of this compound and its derivatives. While traditional methods for thiol synthesis exist, emerging technologies offer significant advantages in terms of yield, selectivity, and environmental impact. bohrium.comias.ac.inmdpi.com

Photocatalytic and Electrochemical Approaches: Visible-light photoredox catalysis and electrosynthesis represent powerful tools for the formation of carbon-sulfur bonds under mild conditions. nih.govresearchgate.net Future studies could explore the photocatalytic hydrothiolation of cyclobutyl-containing alkenes or the electrochemical coupling of corresponding halides or alcohols with a sulfur source. These methods often proceed with high atom economy and avoid the use of harsh reagents. bohrium.comnih.gov

Biocatalytic Synthesis: The use of enzymes in organic synthesis is a rapidly growing field, offering high chemo-, regio-, and stereoselectivity. nih.gov Research into engineered enzymes, such as thiolases or reductases, could provide a green and highly specific route to this compound and its chiral derivatives. Biocatalysis can also be employed for the synthesis of complex thioesters from this thiol.

Flow Chemistry for Scalable Production: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. rsc.orgresearchgate.netnih.govamt.ukvapourtec.com Developing a flow-based synthesis for this compound would be a significant step towards its potential industrial application, allowing for safer handling of potentially odorous and reactive intermediates.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Method Potential Advantages Potential Challenges
Photocatalysis Mild reaction conditions, high functional group tolerance, sustainable (uses light) Catalyst cost and stability, optimization of reaction parameters
Electrochemistry Avoids stoichiometric reagents, precise control over redox potential, can use renewable electricity Electrode material selection, electrolyte compatibility, reactor design
Biocatalysis High selectivity, environmentally benign (aqueous media), mild conditions Enzyme discovery and engineering, substrate scope limitations, enzyme stability

| Flow Chemistry | Enhanced safety and scalability, precise process control, improved heat and mass transfer | Initial setup cost, potential for clogging, requires process optimization |

Elucidation of Complex Reaction Mechanisms under Non-Standard Conditions

Understanding the reactivity of this compound under non-standard conditions is crucial for expanding its synthetic utility and discovering novel transformations.

High-Pressure and High-Temperature Chemistry: Investigating the behavior of this compound under high pressure and temperature could lead to the discovery of novel cycloaddition or ring-opening reactions of the cyclobutane (B1203170) moiety, potentially catalyzed by the thiol group.

Photochemical and Electrochemical Reactions: The thiol group can be readily oxidized to a thiyl radical under photochemical or electrochemical conditions. nih.govresearchgate.net The subsequent reactivity of this radical, including its potential to initiate polymerization or engage in radical-based thiol-ene "click" reactions with various unsaturated partners, warrants thorough investigation. frontiersin.org The influence of the cyclobutyl group on the stability and reactivity of the thiyl radical is a key area for mechanistic studies. nih.gov

Plasmon-Induced Catalysis: The interaction of thiols with plasmon-generating metallic nanoparticles under illumination can lead to unique catalytic transformations. nih.gov Exploring the plasmon-induced reactions of this compound on surfaces like gold or silver could open up new avenues in surface modification and catalysis.

Exploration of Advanced Catalytic Applications Beyond Current Paradigms

The thiol functionality in this compound can be exploited in various catalytic applications, moving beyond its traditional roles.

Organo-Photocatalysis: Recent studies have shown that certain thiols can act as organo-photocatalysts, mediating polymerization reactions under visible light. acs.org Investigating the potential of this compound and its derivatives to act as photoacid or photoredox catalysts could lead to novel, metal-free catalytic systems.

Thiol-Ene and Thiol-Yne "Click" Chemistry: The thiol-ene and thiol-yne reactions are powerful "click" chemistry tools for materials synthesis and bioconjugation. frontiersin.org this compound can serve as a versatile building block in these reactions, enabling the introduction of the cyclobutyl moiety into polymers and biomolecules with high efficiency and selectivity. This could be particularly useful for creating materials with tailored properties or for developing targeted drug delivery systems. rsc.org

Ligand in Homogeneous Catalysis: The soft nature of the sulfur atom makes thiols excellent ligands for various transition metals. This compound could be explored as a ligand in homogeneous catalysis, where the cyclobutyl group might influence the steric and electronic properties of the metal center, potentially leading to novel catalytic activities and selectivities.

Development of Innovative Materials Leveraging the Cyclobutylpropane-1-thiol Scaffold

The combination of the cyclobutane ring and the thiol group makes this compound an attractive monomer for the synthesis of advanced materials.

Cyclobutane-Containing Polymers: The strained cyclobutane ring can impart unique thermal and mechanical properties to polymers. semanticscholar.org Polymerization of this compound, either through its thiol group (e.g., via oxidative polymerization to polydisulfides) or by incorporating it as a pendant group, could lead to novel polymers with interesting characteristics. The thiol group can also be used for post-polymerization modification, allowing for the introduction of various functionalities.

Self-Assembled Monolayers (SAMs): Thiols are well-known for their ability to form highly ordered self-assembled monolayers on gold and other metallic surfaces. wikipedia.org The formation of SAMs from this compound could be investigated for applications in nanoscience, such as creating patterned surfaces, sensors, or molecular electronic devices. The orientation and packing of the cyclobutyl groups on the surface would be of fundamental interest.

Stimuli-Responsive Materials: The disulfide bonds that can be formed by the oxidation of thiols are cleavable under reducing conditions. This property can be harnessed to create stimuli-responsive materials, such as drug-delivery systems that release their cargo in a reducing environment (e.g., inside cells) or self-healing polymers.

Advanced Computational Modeling for Predictive Understanding of Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and properties of molecules, which can guide experimental efforts. acs.orgacs.orgresearchgate.netnih.govnih.govresearchgate.netuq.edu.aunih.gov

Predicting Reaction Mechanisms and Kinetics: DFT calculations can be employed to model the reaction pathways and determine the activation energies for the synthesis and reactions of this compound. researchgate.net This can help in optimizing reaction conditions and in understanding the regioselectivity and stereoselectivity of its transformations. For instance, modeling the thiol-ene reaction involving this compound can predict the most favorable reaction pathways and the stability of radical intermediates. acs.org

Elucidating Electronic and Structural Properties: Computational studies can provide insights into the electronic structure of this compound, including its bond dissociation energies, acidity of the thiol proton, and the influence of the cyclobutyl ring on the reactivity of the thiol group. nih.gov This information is crucial for designing new catalysts and materials.

Modeling Interactions in Complex Systems: Molecular dynamics simulations can be used to study the behavior of this compound in complex environments, such as its self-assembly on surfaces or its interaction with biological macromolecules. This can aid in the rational design of functional materials and bioactive molecules.

Table 2: Potential Computational Studies on this compound

Computational Method Research Focus Predicted Outcomes
Density Functional Theory (DFT) Reaction mechanisms (e.g., thiol-ene addition, oxidation) Transition state energies, reaction kinetics, product selectivity
DFT Electronic properties (pKa, bond dissociation energy) Reactivity prediction, understanding of substituent effects
Molecular Dynamics (MD) Self-assembly on surfaces (e.g., gold) Monolayer structure, packing density, orientation of molecules

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interaction with enzyme active sites | Binding affinity, potential for biocatalytic transformation |

Integration with Emerging Areas of Green Chemistry and Sustainable Chemical Technologies

Future research on this compound should be aligned with the principles of green and sustainable chemistry. nih.govrsc.orgacs.orgresearchgate.netrsc.orgacs.orgsemanticscholar.organanikovlab.ruresearchgate.net

Use of Renewable Feedstocks: Investigating synthetic routes to this compound that start from renewable resources would be a significant contribution to sustainable chemistry. This could involve the use of bio-derived cyclobutane precursors or the development of biocatalytic methods. mdpi.com

Atom-Economic Reactions: Focusing on synthetic methods that are highly atom-economical, such as addition reactions (e.g., thiol-ene) and catalytic cycles, will minimize waste generation. nih.govananikovlab.ru

Biodegradable Materials: The development of polymers and materials based on the this compound scaffold should include an assessment of their biodegradability and environmental impact. The incorporation of cleavable linkages, such as disulfide bonds, could be a strategy to design more environmentally friendly materials. acs.org

Recyclable Catalysts and Reagents: When catalytic methods are employed, the development of recyclable catalysts, for instance, by immobilizing them on solid supports, would enhance the sustainability of the processes. rsc.org

Q & A

Q. What are the established synthetic routes for 3-cyclobutylpropane-1-thiol, and what key reaction parameters influence yield and purity?

  • Methodological Answer : Synthetic routes typically involve cyclobutane ring formation followed by thiol introduction. For example, thiol-ene "click" chemistry or nucleophilic substitution with cyclobutylpropyl halides and thiourea derivatives can be employed. Key parameters include:
  • Temperature : Optimal control (e.g., 0–25°C for thiol-ene reactions) minimizes side reactions.
  • Catalysts : Use of radical initiators (e.g., AIBN) or Lewis acids (e.g., BF₃·OEt₂) for regioselectivity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or distillation under reduced pressure.
    Ensure purity via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify thiol proton (~1.3–1.6 ppm, broad) and cyclobutane protons (2.5–3.5 ppm, multiplet).
  • ¹³C NMR : Cyclobutane carbons (25–35 ppm), thiol-bearing carbon (40–45 ppm).
  • Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion ([M+H]⁺ expected at m/z ≈ 144).
  • Chromatography : Reverse-phase HPLC (retention time calibration against standards) for purity assessment (>95%).
    Always compare data with NIST or PubChem references .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the conformational stability and reactivity of this compound?

  • Methodological Answer :
  • Software : Use Gaussian 16 or ORCA with B3LYP/6-311+G(d,p) basis set.
  • Steps :

Optimize geometry and calculate vibrational frequencies to confirm minima.

Perform Natural Bond Orbital (NBO) analysis to evaluate hyperconjugative interactions.

Simulate reaction pathways (e.g., thiol oxidation) using transition-state theory.
Validate results with experimental NMR/IR data and benchmark against similar cyclobutane-thiol systems .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Experimental Reprodubility :
  • Purity Verification : Re-analyze compounds via HPLC and NMR to confirm >98% purity.
  • Assay Conditions : Standardize cell culture media (e.g., pH, serum concentration) and control for thiol oxidation (use antioxidants like DTT).
  • Meta-Analysis : Compare studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent effects, exposure length) .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound in enzymatic reactions?

  • Methodological Answer :
  • Deuterium Labeling : Synthesize deuterated analogs (e.g., CD₂ groups) to probe rate-determining steps.
  • KIE Measurement : Use LC-MS/MS to compare reaction rates (k_H/k_D > 2 suggests hydrogen transfer is rate-limiting).
    Cross-reference with computational models (e.g., QM/MM simulations) to validate mechanistic hypotheses .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the reported solubility of this compound across solvents?

  • Methodological Answer :
  • Standardized Protocols : Follow OECD 105 guidelines for solubility testing (shake-flask method, UV-Vis quantification).
  • Variables to Control :
  • Temperature (25°C ± 0.1°C).
  • Ionic strength (use buffer solutions).
  • Thiol oxidation state (degas solvents with N₂).
    Publish raw data (e.g., absorbance curves) in supplementary materials to enable cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.